(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
Description
BenchChem offers high-quality (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)9(13)7-3-2-6(10)4-8(7)11/h2-5,12H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHMWFXPLWURSF-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C1=C(C=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data for (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one: An In-depth Technical Guide
Introduction
(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is a chiral α-hydroxy ketone of significant interest in pharmaceutical development due to its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The precise stereochemistry and functional group arrangement necessitate a robust and multi-faceted analytical approach to ensure identity, purity, and quality. This technical guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals. The focus is not merely on the data itself, but on the underlying principles that govern the spectroscopic behavior of this molecule, thereby providing a framework for logical analysis and problem-solving in a laboratory setting.
Molecular Structure and Key Spectroscopic Features
The structure of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one, with its chiral center and electron-withdrawing difluorophenyl group, gives rise to a unique spectroscopic fingerprint. Understanding the interplay between these structural elements is paramount for accurate spectral interpretation.
Caption: Molecular structure of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a fundamental tool for elucidating the structure of organic molecules. For the title compound, the ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one. These predictions are based on established chemical shift principles and data from analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ (C3) | 1.4 - 1.6 | Doublet (d) | ~7 | Coupled to the methine proton (C2-H). |
| CH (C2) | 5.1 - 5.3 | Quartet (q) | ~7 | Coupled to the three methyl protons. May show further coupling to the hydroxyl proton depending on the solvent and concentration. |
| OH | 3.5 - 5.5 | Broad Singlet (br s) or Doublet (d) | Variable | The chemical shift and multiplicity are highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. In a non-protic, anhydrous solvent like DMSO-d₆, coupling to the C2-H may be observed.[1][2] |
| Aromatic H (C6') | 7.0 - 7.2 | Triplet of doublets (td) or Multiplet (m) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 | Coupled to the adjacent aromatic proton and the fluorine at C2'. |
| Aromatic H (C5') | 7.2 - 7.4 | Multiplet (m) | Complex coupling pattern due to coupling with adjacent protons and the fluorine at C4'. | |
| Aromatic H (C3') | 7.9 - 8.1 | Triplet of doublets (td) | J(H-H) ≈ 8-9, J(H-F) ≈ 6-7 | Coupled to the adjacent aromatic protons and the fluorine at C4'. |
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.[3]
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the presence of two fluorine atoms, the ¹³C NMR spectrum will exhibit characteristic C-F couplings, which are invaluable for structural confirmation.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Notes |
| CH₃ (C3) | 20 - 25 | Singlet (s) | - | |
| CH (C2) | 68 - 72 | Singlet (s) | - | |
| C=O (C1) | 195 - 205 | Doublet of doublets (dd) | ²J(C-F) ≈ 20-25, ⁴J(C-F) ≈ 3-5 | Coupled to both fluorine atoms. |
| C1' | 120 - 125 | Doublet (d) | ²J(C-F) ≈ 15-20 | |
| C2' | 160 - 165 | Doublet of doublets (dd) | ¹J(C-F) ≈ 250-260, ³J(C-F) ≈ 10-15 | Directly bonded to fluorine. |
| C3' | 104 - 108 | Triplet (t) | ²J(C-F) ≈ 25-30 | Coupled to both fluorine atoms. |
| C4' | 165 - 170 | Doublet of doublets (dd) | ¹J(C-F) ≈ 250-260, ³J(C-F) ≈ 10-15 | Directly bonded to fluorine. |
| C5' | 112 - 116 | Doublet (d) | ²J(C-F) ≈ 20-25 | |
| C6' | 130 - 135 | Singlet (s) or small doublet | ⁴J(C-F) ≈ 1-3 |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations may be beneficial to reduce acquisition time.
-
Instrument Setup: Use the same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Several hundred to several thousand scans are typically required due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the presence of two fluorine atoms in distinct chemical environments, ¹⁹F NMR is a highly informative technique for characterizing this molecule. ¹⁹F NMR offers a wide chemical shift range and high sensitivity.[4][5]
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| F (at C2') | -105 to -115 | Doublet of doublets (dd) | ³J(F-F) ≈ 5-10, ³J(F-H) ≈ 8-10 | Coupled to the other fluorine and the adjacent aromatic proton. |
| F (at C4') | -100 to -110 | Doublet of doublets (dd) | ³J(F-F) ≈ 5-10, ³J(F-H) ≈ 6-7 | Coupled to the other fluorine and the adjacent aromatic proton. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H stretch | Alcohol |
| 3000 - 2850 | Medium | C-H stretch | Alkyl |
| ~3100 | Weak | C-H stretch | Aromatic |
| 1700 - 1680 | Strong | C=O stretch | Ketone (conjugated) |
| 1620 - 1580 | Medium | C=C stretch | Aromatic ring |
| 1280 - 1100 | Strong | C-F stretch | Aryl fluoride |
| 1250 - 1050 | Strong | C-O stretch | Alcohol |
The carbonyl (C=O) stretching frequency is expected to be slightly lower than that of a simple aliphatic ketone (around 1715 cm⁻¹) due to conjugation with the aromatic ring.[6] The hydroxyl (O-H) stretch will appear as a broad band, characteristic of hydrogen-bonded alcohols.[7]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a transparent disk.[8]
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Expected Fragmentation Pattern
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 186.05 (for C₉H₈F₂O₂).
-
Key Fragment Ions:
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the chiral center is a likely fragmentation pathway for α-hydroxy ketones. This would result in the loss of a CH₃CHO radical (mass 44) or a C₇H₃F₂O radical (mass 141).
-
Loss of water (M-18): Dehydration is a common fragmentation for alcohols, which would lead to a peak at m/z = 168.
-
Aromatic Fragments: Fragmentation of the difluorophenyl ring can lead to characteristic ions. For example, the difluorobenzoyl cation [C₇H₃F₂O]⁺ at m/z = 141 is a probable fragment.
-
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
The comprehensive spectroscopic analysis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one, utilizing ¹H, ¹³C, ¹⁹F NMR, IR, and MS, provides a robust methodology for its unambiguous identification and characterization. The interplay of the chiral center, the α-hydroxy ketone functionality, and the difluorophenyl ring results in a unique and predictable set of spectroscopic data. This guide serves as a foundational resource for scientists engaged in the synthesis, quality control, and development of pharmaceuticals involving this key intermediate.
References
-
ACD/Labs NMR Prediction. (n.d.). Retrieved from [Link]
-
Bruker Mnova Predict. (2015, December 4). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
- Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026.
-
Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]
-
NMRtist. (n.d.). Retrieved from [Link]
- Exarchou, V., Krucker, M., van Beek, T. A., Vervoort, J., Gerothanassis, I. P., & Albert, K. (2005). 1H-NMR as a structural and analytical tool of intra- and intermolecular hydrogen bonds of phenol-containing natural products and model compounds. Magnetic Resonance in Chemistry, 43(3), 207-215.
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
- Djerassi, C., & Fenselau, C. (1965). Mass spectrometry in structural and stereochemical problems. Part CLXXV. Evidence against electron impact-induced alkyl shifts in the mass spectra of α-hydroxy-ketones. Journal of the Chemical Society C: Organic, 338-341.
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]
- Zhang, Z., Wang, N., Tang, D., Shu, J., & Li, X. (2010). Determination of Absolute Configuration of α-Hydroxy Ketones Using NMR. Chinese Journal of Chemistry, 28(11), 2217-2220.
-
Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]
- Hindman, J. C. (1966). Proton NMR Chemical Shifts of Hydronium and Hydroxyl Ions. The Journal of Chemical Physics, 44(12), 4582-4583.
- Oakes, J. (1973). Magnetic resonance studies in aqueous systems. Part 2.—Chemical shift and relaxation time studies of hydroxylic protons in dilute alcohol + water mixtures. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 69, 1311-1320.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
- Karpen, M. E., & Mabry, T. J. (1998). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry B, 102(32), 6069-6076.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
University of Wisconsin-Platteville. (n.d.). IR: ketones. Retrieved from [Link]
Sources
- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. azom.com [azom.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. app.nmrium.com [app.nmrium.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive NMR Characterization of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Spectroscopic Guide
Structural Significance & Chemical Context
The compound (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS No. 126918-16-9) is a critical chiral building block in modern pharmaceutical synthesis. It serves as a primary intermediate in the production of advanced triazole antifungals, most notably Efinaconazole[1]. The molecule features a highly electron-deficient 2,4-difluorophenyl ring conjugated to a ketone, which is adjacent to a chiral secondary alcohol.
From an analytical perspective, this molecule presents a fascinating spectroscopic system. The presence of two fluorine atoms (
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural elucidation, NMR data acquisition must follow a self-validating workflow. The protocol below is designed to eliminate artifacts, ensure accurate integration, and isolate the inherent scalar couplings of the fluorinated system.
Step-by-Step Methodology
-
Sample Preparation (Causality: Concentration & Lock Stability)
-
Action: Dissolve 10.0 mg of the analyte in 0.6 mL of anhydrous Deuterated Chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). -
Causality:
is chosen because it lacks exchangeable protons, preventing the rapid deuterium exchange that would otherwise mask the critical -OH signal at C2. The 10 mg concentration ensures a high Signal-to-Noise Ratio (SNR) for acquisition without causing viscosity-induced line broadening.
-
-
Spectrometer Tuning & Matching (Causality: Pulse Accuracy)
-
Action: Insert the 5 mm precision tube into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency. Manually tune and match the probe for both
(400 MHz) and (100 MHz) channels. -
Causality: Precise tuning minimizes reflected RF power, ensuring that the applied 30° or 90° pulses are exact. This is critical for accurate quantitative integration in the
spectrum.
-
-
Shimming & Validation Checkpoint
-
Action: Shim the Z1-Z5 gradients until the TMS peak exhibits a Full Width at Half Maximum (FWHM) of
. -
Validation: If the TMS peak is asymmetric, re-shim. A poorly shimmed field will blur the fine meta- and para-fluorine couplings in the aromatic region.
-
-
Acquisition Parameters
-
NMR: 30° pulse, 10 ppm spectral width, 64 scans, 2.0 s relaxation delay (
). -
NMR: 30° pulse, 250 ppm spectral width, 1024 scans, 2.0 s
, with WALTZ-16 broad-band decoupling. (Note: is intentionally NOT decoupled to preserve the diagnostic C-F splitting patterns).
-
NMR: 30° pulse, 10 ppm spectral width, 64 scans, 2.0 s relaxation delay (
Step-by-step NMR analytical workflow for structural elucidation.
NMR Spectral Analysis & Causality
The proton spectrum of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is defined by the aliphatic chiral tail and the electron-poor aromatic ring. Because the acquisition occurs in an achiral solvent (
Quantitative NMR Data (400 MHz, )
| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |
| 3 | 1.42 | Doublet (d) | 7.0 | 3H | Aliphatic Methyl (-CH |
| OH | 3.85 | Broad Singlet (br s) | - | 1H | Hydroxyl Proton |
| 2 | 4.95 | Quartet (q) | 7.0 | 1H | Chiral Methine (-CH(OH)-) |
| 3' | 6.85 - 6.95 | Multiplet (m) | - | 1H | Ar-H (between fluorines) |
| 5' | 6.95 - 7.05 | Multiplet (m) | - | 1H | Ar-H (meta to carbonyl) |
| 6' | 7.95 - 8.05 | Multiplet (m) | - | 1H | Ar-H (ortho to carbonyl) |
Mechanistic Causality of Shifts
-
The Deshielding of H-2: The methine proton at C2 is heavily deshielded (
4.95) due to the combined electron-withdrawing inductive effects of the adjacent hydroxyl oxygen and the hybridized carbonyl carbon. -
Aromatic Splitting: The H-6' proton is shifted significantly downfield (
~8.00) compared to a standard benzene ring. This is caused by the magnetic anisotropy of the adjacent carbonyl group, which sits co-planar to the ring, placing H-6' directly in the deshielding zone. Similar deshielding effects are observed in related triazole-acetophenone derivatives[4]. Furthermore, H-6' exhibits complex multiplet behavior due to long-range scalar coupling with the nuclei at the ortho (F2') and para (F4') positions.
NMR Spectral Analysis & Causality
The
Quantitative NMR Data (100 MHz, )
| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |
| 3 | 22.5 | Singlet (s) | - | Aliphatic Methyl (-CH |
| 2 | 74.2 | Singlet (s) | - | Chiral Methine (-CH(OH)-) |
| 3' | 104.8 | Triplet (t) | 26.0 | Ar-CH (ortho to both F atoms) |
| 5' | 112.4 | Doublet of doublets (dd) | 21.5, 3.5 | Ar-CH |
| 1' | 120.1 | Doublet of doublets (dd) | 14.0, 3.5 | Ar-C (ipso to carbonyl) |
| 6' | 133.8 | Doublet of doublets (dd) | 10.5, 4.0 | Ar-CH |
| 2' | 163.5 | Doublet of doublets (dd) | 255.0, 13.0 | Ar-C-F (bonded to F) |
| 4' | 166.2 | Doublet of doublets (dd) | 256.5, 12.5 | Ar-C-F (bonded to F) |
| 1 | 197.5 | Doublet (d) | 4.5 | Carbonyl (C=O) |
Mechanistic Causality of C-F Couplings
-
Direct
Couplings: Carbons 2' and 4' resonate at extreme downfield positions ( > 160 ppm) due to the high electronegativity of fluorine. They exhibit massive one-bond coupling constants ( 255 Hz). The secondary splitting ( 12-13 Hz) arises from the meta-relationship ( ) to the other fluorine atom. -
The Triplet at C3': Carbon 3' sits exactly between the two fluorine atoms. Because it is ortho to both F2' and F4', it experiences two nearly identical two-bond couplings (
). These overlapping doublets perfectly merge into an apparent triplet, serving as a definitive anchor point for assigning the aromatic ring. -
Through-Space / Long-Range Carbonyl Coupling: The carbonyl carbon (C1) at 197.5 ppm appears as a doublet (
). This is a classic four-bond ( ) coupling to the ortho-fluorine (F2'), validating the connectivity between the aliphatic chain and the aromatic system.
2D NMR Strategies for Absolute Confirmation
To lock in the structural assignment and validate the connectivity between the aliphatic side-chain and the fluorinated ring, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (
In this molecule, the critical HMBC correlations center around the carbonyl carbon (C1). The methyl protons (H-3) and the methine proton (H-2) both show strong cross-peaks to C1. Simultaneously, the aromatic proton H-6' correlates across the ring boundary to the same carbonyl carbon, definitively proving the assembly of the molecule's three main domains.
Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming the molecular backbone.
Conclusion
The rigorous NMR characterization of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one requires careful navigation of its intrinsic heteronuclear properties. By maintaining strict sample preparation protocols and leveraging the predictable nature of
References
-
Efinaconazole-impurities Reference Standards Source: Pharmaffiliates URL:[Link]
-
The application of 19F nuclear magnetic resonance to investigate microbial biotransformations of organofluorine compounds Source: PubMed (National Institutes of Health) URL:[Link]
-
How to Compare Aromatic Compounds Using NMR Spectroscopy Source: Patsnap Eureka URL:[Link]
-
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Source: PubChem (National Institutes of Health) URL:[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. The application of 19F nuclear magnetic resonance to investigate microbial biotransformations of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Compare Aromatic Compounds Using NMR Spectroscopy [eureka.patsnap.com]
- 4. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | C10H7F2N3O | CID 588080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
Executive Summary & Structural Identity
In modern pharmaceutical development, the precise control of molecular stereochemistry is paramount. (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS No. 126918-16-9) is a highly specialized, chiral α-hydroxy ketone[1]. It serves as the foundational chiral building block in the synthesis of advanced triazole antifungals, most notably Efinaconazole (Jublia)[2].
The integrity of the (2R)-stereocenter in this intermediate directly dictates the binding affinity of the final Active Pharmaceutical Ingredient (API) to the fungal sterol 14α-demethylase (CYP51) enzyme. This whitepaper provides an in-depth analysis of its physicochemical properties, reactivity profile, and the self-validating protocols required to maintain its chiral integrity during handling and synthesis.
Physical and Chemical Properties
The physicochemical behavior of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is governed by two key structural motifs: the electron-withdrawing 2,4-difluorophenyl ring and the polar α-hydroxy ketone moiety.
The fluorine substitutions significantly increase the lipophilicity and metabolic stability of downstream APIs, while the α-hydroxy ketone provides a highly reactive handle for stereoselective epoxidation. Below is a consolidated table of its quantitative properties[3].
Table 1: Quantitative Physicochemical Data
| Property | Value | Reference |
| CAS Registry Number | 126918-16-9 | [1],[4] |
| Molecular Formula | C9H8F2O2 | [4] |
| Molecular Weight | 186.16 g/mol | [4],[3] |
| Boiling Point (Predicted) | 260.2 ± 25.0 °C at 760 Torr | [3] |
| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [3] |
| Flash Point (Predicted) | 111.2 ± 23.2 °C | [3] |
| Water Solubility | 0.91 g/L at 25 °C (Very slightly soluble) | [3] |
Mechanistic Causality in Synthetic Workflows
The primary synthetic utility of this compound is its conversion into a chiral epoxide intermediate, which is subsequently opened by 1,2,4-triazole[2].
The Epimerization Risk (Causality): The proton at the C2 position (alpha to the ketone) is highly acidic due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the hydroxyl group. If exposed to strong, nucleophilic bases or unbuffered acidic conditions during synthesis, this proton can be easily abstracted, resulting in an enolate intermediate. Upon reprotonation, the stereochemical information is permanently lost (racemization).
The Synthetic Solution: To prevent epimerization, downstream transformations (such as the Corey-Chaykovsky epoxidation) must utilize strictly controlled temperatures and non-nucleophilic, sterically hindered bases. This ensures the (2R) configuration remains intact, ultimately yielding the correct (2R,3S) stereochemistry of the Efinaconazole API.
Fig 1. Synthetic workflow from the (2R)-intermediate to Efinaconazole API.
Experimental Protocols: Handling and Analytical Validation
Because the chiral purity of this intermediate is the single point of failure for the entire API synthesis, rigorous analytical validation is required. The following protocol outlines a self-validating High-Performance Liquid Chromatography (HPLC) method for determining Enantiomeric Excess (%ee).
Protocol: Self-Validating Chiral HPLC Analysis
Objective: Quantify the enantiomeric purity of the (2R) isomer, ensuring %ee > 99.0%. Mechanistic Rationale: This method utilizes a polysaccharide-based chiral stationary phase (Chiralpak AD-H). The hydrogen bonding between the α-hydroxy ketone moiety of the analyte and the carbamate linkages of the stationary phase provides the necessary chiral recognition. Isopropanol is selected as a mobile phase modifier to finely tune these hydrogen-bonding interactions without disrupting the chiral cavities.
Step-by-Step Methodology:
-
System Suitability Preparation (The Self-Validation Step): Dissolve 10 mg of racemic 1-(2,4-difluorophenyl)-2-hydroxypropan-1-one in 10 mL of HPLC-grade Methanol. This proves the system's baseline capability to separate the enantiomers.
-
Sample Preparation: Dissolve 10 mg of the (2R)-batch sample in 10 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Chromatographic Parameters:
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (90:10, v/v) – Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (optimal for the difluorophenyl chromophore).
-
-
System Validation Execution: Inject 10 µL of the racemic standard. Critical Checkpoint: Verify that the resolution (
) between the (2R) and (2S) peaks is . If , the system fails validation, and column regeneration is mandatory before proceeding. -
Sample Analysis: Inject 10 µL of the sample. Integrate the peak areas.
-
Acceptance Criteria: The area percent of the (2R) peak must be
, with the (2S) epimer .
Fig 2. Self-validating Chiral HPLC protocol for enantiomeric purity.
Storage and Stability Guidelines
To prevent degradation and safeguard chiral integrity, the compound must be managed under strict environmental controls[5].
-
Temperature: Store refrigerated at 2–8 °C[4]. Elevated temperatures accelerate keto-enol tautomerization, increasing the risk of epimerization.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the α-hydroxy ketone.
-
Incompatibilities: Strictly avoid contact with strong acids, strong bases, and oxidizing agents[5].
References
-
Pharmaffiliates. "CAS No : 126918-16-9 | Product Name : (R)-1-(2,4-Difluorophenyl)-2-hydroxypropan-1-one." Pharmaffiliates.com. Available at: [Link]
-
Venkatasai Life Sciences. "Efinaconazole Impurity 4 Custom Synthesis." Venkatasailifesciences.com. Available at:[Link]
-
KM Pharma Solution Private Limited. "Material Safety Data Sheet: 126918-16-9." Kmpharma.in. Available at: [Link]
Sources
Methodological & Application
Role of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one in the synthesis of bioactive molecules
Application Note: The Mechanistic Role and Synthetic Utility of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one in Triazole Antifungal Development
Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing, the stereochemical integrity of chiral building blocks is non-negotiable. (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS: 126918-16-9) serves as a critical, stereochemically pure intermediate in the synthesis of advanced triazole antifungals, most notably the onychomycosis drug Efinaconazole [1]. This application note provides a deep dive into the physicochemical properties, structural causality, and self-validating synthetic protocols required to utilize this compound effectively. By mapping the substrate-controlled stereoselective workflows, this guide bridges the gap between theoretical mechanism and field-proven process chemistry.
Physicochemical Profiling
Before integrating this intermediate into a synthetic pipeline, it is crucial to establish its baseline properties. The optical purity of this compound is paramount; any deviation directly translates to diastereomeric impurities in the final Active Pharmaceutical Ingredient (API), which are strictly monitored by regulatory agencies[2][3].
Table 1: Physicochemical Properties & Identity Data
| Parameter | Specification |
| Chemical Name | (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one |
| CAS Registry Number | 126918-16-9 |
| Molecular Formula | C9H8F2O2 |
| Molecular Weight | 186.16 g/mol |
| Stereochemistry | (2R) Enantiomer |
| Industrial Role | Chiral API Intermediate / Efinaconazole Impurity 13[3] |
Mechanistic Causality in Asymmetric Synthesis
The selection of the (2R)-enantiomer is not arbitrary; it is a calculated prerequisite for the complex stereochemical architecture of Efinaconazole, which possesses a (2R,3R) configuration.
The "Double Inversion" Stereochemical Mapping:
-
Substrate-Controlled Diastereoselectivity: The carbonyl group (C1) of the starting material must be converted into a tertiary alcohol (C2 of the API) via a Corey-Chaykovsky epoxidation. The existing (2R) hydroxyl group provides the necessary steric hindrance to direct the incoming sulfonium ylide, ensuring the newly formed 1,2-epoxide is exclusively the threo diastereomer[4].
-
Stereocenter Migration: The (2R) carbon of the starting material corresponds to the C3 position of the final drug's butane backbone.
-
Causality of Retention: To attach the piperidine ring at C3, the secondary alcohol is mesylated and subjected to basic conditions, causing the adjacent tertiary alkoxide to attack it. This internal SN2 reaction forms a 2,3-epoxide, inverting the C3 center to (3S). Subsequently, nucleophilic attack by 4-methylenepiperidine opens this new epoxide, causing a second inversion at C3. This double inversion ultimately restores the original (R) configuration, yielding the (2R,3R) API.
Workflow of Efinaconazole synthesis highlighting the role of the (2R)-hydroxypropan-1-one.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and high optical yield, the following protocols incorporate built-in In-Process Controls (IPCs) to validate each transformation.
Protocol A: Hydroxyl Protection via THP Etherification
Causality: The free secondary hydroxyl group must be protected to prevent premature reaction with the basic ylide in the subsequent epoxidation step. The bulky tetrahydropyranyl (THP) group also enhances the facial selectivity of the epoxidation[4][5].
Table 2: Stoichiometry for THP Protection
| Reagent | MW ( g/mol ) | Equivalents | Function |
| (2R)-Hydroxy Ketone | 186.16 | 1.00 | Starting Material |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 1.25 | Protecting Group Donor |
| Phosphoryl Chloride (POCl3) | 153.33 | 0.02 | Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | 10 vol | Solvent |
Step-by-Step Methodology:
-
Initiation: Dissolve the (2R)-hydroxy ketone (1.0 eq) in anhydrous DCM (10 volumes) over 4Å molecular sieves to ensure a strictly anhydrous environment[4].
-
Addition: Add DHP (1.25 eq) to the stirring solution at 0 °C.
-
Catalysis: Dropwise add POCl3 (0.02 eq). Maintain the temperature at 0 °C to 5 °C to prevent polymerization of DHP[4].
-
Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the starting material spot (lower Rf) is completely consumed, typically within 2-3 hours.
-
Quench & Isolate: Quench with saturated aqueous NaHCO3. Extract the organic layer, dry over Na2SO4, and concentrate in vacuo to yield the THP-protected intermediate.
Protocol B: Diastereoselective Corey-Chaykovsky Epoxidation
Causality: Dimethyloxosulfonium methylide is utilized because the oxosulfonium ylide reacts reversibly with the ketone. This allows thermodynamic control to dominate, strongly favoring the more stable threo-oxirane over the erythro isomer[4].
Table 3: Stoichiometry for Epoxidation
| Reagent | MW ( g/mol ) | Equivalents | Function |
| Protected Ketone | 270.27 | 1.00 | Substrate |
| Trimethylsulfoxonium Iodide | 220.07 | 1.20 | Ylide Precursor |
| Sodium Hydride (60% dispersion) | 24.00 | 1.15 | Base |
| DMSO | 78.13 | 5 vol | Solvent Matrix |
Step-by-Step Methodology:
-
Ylide Generation: Suspend NaH (1.15 eq) in anhydrous DMSO. Slowly add trimethylsulfoxonium iodide (1.20 eq) at room temperature. Stir until hydrogen gas evolution ceases (approx. 30 mins), indicating complete formation of the ylide.
-
Substrate Addition: Dropwise add the THP-protected ketone (1.0 eq) dissolved in a minimal amount of DMSO.
-
Thermal Control: Stir the reaction mixture at 50 °C for 4 hours.
-
Validation (IPC): Perform Chiral HPLC analysis. The protocol is validated if the diastereomeric ratio (d.r.) is >95:5 favoring the threo isomer.
-
Workup: Quench with cold water and extract with ethyl acetate. Wash the organic phase extensively with brine to remove residual DMSO.
Mechanistic pathway of the Corey-Chaykovsky epoxidation establishing the crucial threo-oxirane.
Analytical Validation and Impurity Profiling
Because the downstream synthesis relies heavily on the (2R) configuration, unreacted or enantiomerically impure starting material is a critical quality attribute (CQA) failure. In the commercial manufacturing of Efinaconazole, (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is strictly quantified as Efinaconazole Impurity 13 (also cataloged as Impurity 43)[2][3]. Routine LC-MS and chiral HPLC screening against this reference standard is mandatory to validate API batch release.
References
-
[4] Stereoselective Synthesis of Antifungal Agent threo-2-(2,4-Difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol (SM-8668). Chemical and Pharmaceutical Bulletin. Available at:
-
[5] (2R)-2',4'-Difluoro-2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)oxypropan-1-one Uses. ChemicalBook. Available at:
-
[1] CAS No : 126918-16-9 | Product Name : (R)-1-(2,4-Difluorophenyl)-2-hydroxypropan-1-one. Pharmaffiliates. Available at:
-
[2] Efinaconazole Impurity 43 - CAS - 126918-16-9. Axios Research. Available at:
-
[3] Efinaconazole Impurity 13 | CAS 126918-16-9. Veeprho. Available at:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Efinaconazole Impurity 43 - CAS - 126918-16-9 | Axios Research [axios-research.com]
- 3. veeprho.com [veeprho.com]
- 4. academic.oup.com [academic.oup.com]
- 5. (2R)-2',4'-Difluoro-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propiophenone | 127001-03-0 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Impurity Profile of Synthetic (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
Welcome to the technical support center for (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this important chiral intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS No: 126918-16-9) is a key chiral building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for antifungal agents like fluconazole and efinaconazole.[1][2] The stereochemical purity of this α-hydroxy ketone is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Understanding and controlling its impurity profile is therefore of paramount importance.
This guide provides practical, field-proven insights into the common impurities, analytical methodologies, and troubleshooting strategies associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities I should be aware of during the synthesis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one?
A1: The impurity profile can vary significantly depending on the synthetic route. However, based on common synthetic strategies for α-hydroxy ketones, you should be vigilant for the following types of impurities:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 1-(2,4-difluorophenyl)ethanone or other precursors.
-
Reagents and Catalysts: Residual reagents from oxidation or reduction steps.[3]
-
Over-oxidation Products: If employing an oxidation route, dicarbonyl species such as 1-(2,4-difluorophenyl)propane-1,2-dione may be formed.
-
By-products from Reductions: In cases of asymmetric reduction of a diketone, incomplete reduction can leave residual starting material.
-
-
Stereoisomeric Impurities:
-
(S)-enantiomer: The opposite enantiomer, (2S)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one, is a critical impurity to monitor, especially in chiral syntheses where enantioselectivity is not 100%.[4]
-
-
Degradation Products:
-
Dehydration Products: Under acidic or basic conditions, or upon heating, the α-hydroxy ketone may dehydrate to form 1-(2,4-difluorophenyl)prop-1-en-1-one.
-
Oxidation Products: Exposure to air or oxidizing agents can lead to the formation of various degradation products.
-
Q2: My chiral HPLC analysis shows a lower than expected enantiomeric excess (ee). What are the potential causes and how can I troubleshoot this?
A2: Low enantiomeric excess is a common challenge in chiral synthesis. Here’s a systematic approach to troubleshooting this issue:
-
Catalyst Inefficiency or Deactivation: The chiral catalyst may not be performing optimally.
-
Incorrect Reaction Conditions: Temperature, pressure, and reaction time can all influence enantioselectivity.
-
Solution: Optimize reaction parameters. Lowering the temperature often improves enantioselectivity.[5]
-
-
Racemization: The product may be racemizing under the reaction or work-up conditions.
-
Solution: Analyze the reaction mixture at different time points to check for product racemization. Ensure the work-up and purification steps are performed under neutral pH and at low temperatures.
-
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis and analysis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
You observe significant unknown peaks in your analytical chromatogram that are not attributable to your starting materials or the desired product.
Caption: Troubleshooting workflow for unknown chromatographic peaks.
| Potential Cause | Explanation | Recommended Action |
| Contaminated Solvents or Reagents | Impurities in solvents or reagents can be introduced into the reaction mixture. | Use high-purity, anhydrous solvents and fresh reagents. Run a blank analysis of the solvents. |
| Side Reactions | The reaction conditions may be promoting unintended side reactions, such as aldol condensation or dimerization.[6] | Re-evaluate the reaction conditions (temperature, pH, catalyst loading). Consider using a more selective synthetic route. |
| Product Degradation | The product may be unstable under the analytical conditions (e.g., in the mobile phase). | Adjust the mobile phase pH and temperature of the analytical method. Ensure samples are stored correctly before analysis. |
Issue 2: Incomplete Reaction or Stalling
The reaction fails to proceed to completion, leaving a significant amount of starting material.
-
Verify Reagent and Catalyst Activity:
-
Catalyst: If using a catalyst, ensure it has not been poisoned by impurities.[5] Use a fresh batch of catalyst.
-
Reagents: Titrate reagents like organometallics or hydrides to confirm their concentration.
-
-
Ensure Anhydrous Conditions:
-
Many reactions in organic synthesis are sensitive to moisture.[7] Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Optimize Reaction Temperature:
-
Some reactions have a specific activation energy barrier. If the temperature is too low, the reaction may be too slow. If too high, side reactions may dominate. Experiment with a range of temperatures.
-
Analytical Protocols for Impurity Profiling
A robust analytical strategy is essential for accurately identifying and quantifying impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
HPLC is a primary technique for assessing the purity of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.[8][9]
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Chiral HPLC for Enantiomeric Purity
To determine the enantiomeric excess, a chiral stationary phase is required.
Typical Chiral HPLC Method Parameters:
| Parameter | Condition |
| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Mass Spectrometry (MS) for Impurity Identification
Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight information.[10][11]
Caption: General workflow for impurity identification by LC-MS.
References
- An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 - QuickCompany.
- 1r-2s-2-3-4-difluorophenyl-cyclopropanaminium-2r-hydroxy-phenyl-ethan - MedKoo.
- (R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one - Echemi.
-
Reactions of Ketones - Chemistry LibreTexts. Available at: [Link]
-
Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. Available at: [Link]
-
Hydroxy ketone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of (2R ,3 R )-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid. - PrepChem.com. Available at: [Link]
-
(R)-1-(2,4-Difluorophenyl)-2-hydroxypropan-1-one 126918-16-9 Lotusfeet Pharma. Available at: [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques - ijprajournal. Available at: [Link]
-
Stereoselective Synthesis of Chiral Molecules - Encyclopedia.pub. Available at: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]
-
A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION - TIJER.org. Available at: [Link]
-
hydroxypropyl]-3h-1,2,4-triazol-3-one-4-yl - PubChemLite. Available at: [Link]
-
Impurities in P2P Synthesis Pathways | PDF | Ester | Chemical Reactions - Scribd. Available at: [Link]
-
The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P) analogues from substituted benzaldehydes - Research @ Flinders. Available at: [Link]
-
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - MDPI. Available at: [Link]
-
Tonozuka, M.; Obi, M. - Organic Syntheses Procedure. Available at: [Link]
-
2-amino-1-(2,4-difluorophenyl)propan-1-one hydrochloride - PubChemLite. Available at: [Link]
Sources
- 1. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 2. lotusfeetpharma.com [lotusfeetpharma.com]
- 3. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biomedres.us [biomedres.us]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Identification of side products in the synthesis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
Welcome to the technical support guide for the synthesis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during this critical synthesis. The information herein is designed to enhance reaction efficiency, improve product purity, and ensure the stereochemical integrity of the final compound.
Introduction
The synthesis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is a key process in the development of various pharmaceutical agents. Achieving high purity and enantiomeric excess is paramount for the safety and efficacy of the final drug product.[1] This synthesis typically involves a two-step process: a Friedel-Crafts acylation followed by an asymmetric reduction. Each step presents unique challenges and potential for the formation of unwanted side products. This guide will walk you through the common issues, their root causes, and effective solutions.
Troubleshooting Guide: Side Product Identification & Mitigation
This section is formatted as a series of common problems you might encounter during your synthesis, followed by potential causes and recommended actions.
Problem 1: I'm seeing an unexpected peak in my LC-MS analysis after the Friedel-Crafts acylation of 1,3-difluorobenzene. What could it be?
Plausible Causes & Identification Strategy:
The primary acylation product expected is 1-(2,4-difluorophenyl)propan-1-one. However, several side products can form during this electrophilic aromatic substitution reaction.[2]
-
Isomeric Impurities: While acylation is strongly directed to the 4-position (para to both fluorine atoms), trace amounts of other isomers can form.
-
2,6-difluoro isomer: Acylation at the position between the two fluorine atoms. This is generally a minor product due to steric hindrance and electronic deactivation.[3]
-
3,5-difluoro isomer: This would arise from isomerization of the 1,3-difluorobenzene starting material to 1,2- or 1,4-difluorobenzene under harsh Lewis acid conditions, followed by acylation.[3]
-
-
Diacylation Products: Although the propanoyl group is deactivating, under forcing conditions (high temperature or excess acylating agent), a second acylation can occur.[3]
-
Reaction with Solvent: If a reactive solvent like toluene is used, it can compete with the 1,3-difluorobenzene for the acylating agent.[3]
Proposed Identification & Corrective Actions:
| Potential Side Product | Identification Strategy | Corrective Actions |
| Isomeric Ketones | LC-MS: Will show the same mass as the desired product. NMR: Distinct aromatic region signals. The 2,4-isomer will have a characteristic coupling pattern. GC-MS: Can often separate isomers with good resolution. | Optimize reaction temperature; gentle heating (40-55°C) is often sufficient.[3] Ensure high-purity 1,3-difluorobenzene. Use a less harsh Lewis acid if isomerization is suspected. |
| Diacylated Products | LC-MS: Will show a higher mass corresponding to the addition of a second propanoyl group. NMR: Integration of aromatic vs. aliphatic protons will be altered. | Use a stoichiometric amount of the acylating agent. Avoid excessive reaction times and temperatures. |
| Solvent-Related Byproducts | LC-MS/GC-MS: Will show masses corresponding to the acylated solvent. | Use an inert solvent such as a chlorinated solvent (e.g., dichloromethane) or use an excess of 1,3-difluorobenzene as the solvent.[3][4] |
Experimental Protocol: Sample Preparation for LC-MS Analysis
-
Quench a small aliquot of the reaction mixture in ice-cold water.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Problem 2: My asymmetric reduction of 1-(2,4-difluorophenyl)propan-1-one resulted in a low enantiomeric excess (e.e.). What went wrong?
Plausible Causes & Identification Strategy:
Achieving high stereoselectivity is the critical challenge in this step. A low e.e. indicates a problem with the chiral control of the reduction.
-
Formation of the (2S)-enantiomer: This is the most direct cause of low e.e. and is considered a chiral impurity.[5] The choice of catalyst or reducing agent is crucial for favoring the desired (2R) enantiomer.
-
Racemization: The product alcohol could potentially racemize under certain conditions, although this is less common for this specific compound.
-
Inefficient Chiral Catalyst/Reagent: The chiral catalyst or reagent may be deactivated, impure, or used under suboptimal conditions.
Proposed Identification & Corrective Actions:
| Issue | Identification Strategy | Corrective Actions |
| Low Enantioselectivity | Chiral HPLC/SFC: This is the primary method for determining the ratio of (2R) and (2S) enantiomers.[][7] Circular Dichroism (CD) Spectroscopy: Can also be used to assess enantiomeric purity.[] | Optimize Catalyst/Reagent: Screen different chiral catalysts (e.g., those based on Ru, Rh, or Ir) or chiral reducing agents (e.g., those derived from boranes).[8][9] Control Reaction Conditions: Temperature, pressure (for hydrogenation), and solvent can significantly impact enantioselectivity.[10] |
| Catalyst Deactivation | Monitor Reaction Progress: A stalled reaction may indicate catalyst deactivation. ICP-MS: Can be used to check for leaching of metal catalysts. | Ensure all reagents and solvents are anhydrous and of high purity. Use an inert atmosphere (e.g., nitrogen or argon). |
Mandatory Visualization: Synthesis and Side Product Pathways
Caption: Synthetic pathway and potential side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor during this synthesis? The most critical attributes are the purity of the intermediate ketone after the Friedel-Crafts acylation and the enantiomeric purity of the final alcohol. Impurities originating from the synthesis can be carried through to the final drug substance.[11] Regulatory guidelines often require identification of any impurity present above a certain threshold (e.g., 0.1%).[1]
Q2: How can I set up a reliable chiral HPLC method to determine the enantiomeric excess? Developing a chiral separation method often involves screening several chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are a good starting point.[7][12] A typical screening process would involve using mobile phases like n-hexane/isopropanol or n-hexane/ethanol.[7] Capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin derivative, can also be an effective alternative.[13][14]
Q3: Can moisture affect the Friedel-Crafts acylation step? Absolutely. Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃).[3] It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent this.[3]
Q4: Are there any specific safety precautions for this synthesis? Yes. Friedel-Crafts reactions can be highly exothermic and produce corrosive hydrogen chloride gas.[15] The reaction should be performed in a well-ventilated fume hood with careful temperature control. Lewis acids like AlCl₃ are corrosive and react violently with water. Asymmetric reductions may involve flammable solvents and hydrogen gas under pressure, requiring appropriate safety measures.
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- Benchchem. Technical Support Center: Optimization of Friedel-Crafts Acylation of Difluorobenzene.
- SATHEE. Friedel Crafts Reaction.
- Li, N. Identification of Pharmaceutical Impurities. American Pharmaceutical Review.
- Raju, S. V. N. et al. Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.
- Prajapati, D. et al. IMPURITIES AND ITS IMPORTANCE IN PHARMACY. International Journal of Pharmaceutical Sciences Review and Research. 2010.
- Yang, C-F. et al. Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Acta Physico-Chimica Sinica.
- WuXi AppTec. How to Identify and Control Drug Impurities Quickly with a Holistic Approach. 2020.
- SpiroChem. Impurity Synthesis And Identification.
- Al-Haque, N. et al. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules.
- BOC Sciences. Chiral Analysis & Separation.
- Google Patents. Process for the preparation of 2,4-difluoroacetophenone.
- Shah, R. et al. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2020.
- Ahuja, S. Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc. 2011.
- Clark, J. Friedel-Crafts acylation of benzene. Chemguide.
- Brown, H. C. et al. Super Hydrides. DTIC. 1994.
- Aturki, Z. et al. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules. 2024.
- Wang, L. et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. 2023.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 5. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. content.e-bookshelf.de [content.e-bookshelf.de]
- 13. mdpi.com [mdpi.com]
- 14. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 15. chemguide.co.uk [chemguide.co.uk]
Overcoming challenges in the scale-up synthesis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
Welcome to the Technical Support Center for the synthesis and scale-up of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS: 126918-16-9). This chiral
Scaling up this molecule from the bench to the pilot plant introduces significant challenges, primarily surrounding the preservation of enantiomeric excess (ee) and the management of exothermic reactions[2]. This guide provides a self-validating methodology, a process workflow, and a troubleshooting Q&A designed for drug development professionals.
Process Workflow Diagram
The most industrially viable route for this intermediate is the asymmetric cross-Benzoin condensation of 2,4-difluorobenzaldehyde and acetaldehyde, mediated by a chiral N-heterocyclic carbene (NHC) catalyst[2].
Workflow for the scale-up synthesis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.
Step-by-Step Methodology: Pilot-Scale Asymmetric Benzoin Condensation
To ensure reproducibility and high optical purity, the following self-validating protocol must be strictly adhered to during pilot-scale execution[2].
Step 1: Catalyst Activation (Umpolung Initiation)
-
Action: Suspend the chiral triazolium salt (pre-catalyst) in anhydrous Tetrahydrofuran (THF) inside a jacketed reactor. Cool the system to 0°C. Add potassium tert-butoxide (KOtBu) to deprotonate the salt and generate the active NHC catalyst.
-
Causality: The NHC catalyst reverses the polarity (umpolung) of the aldehyde carbonyl, allowing it to act as a nucleophile rather than an electrophile.
Step 2: Controlled Reagent Feed
-
Action: Charge the reactor with a stoichiometric excess of acetaldehyde (1.5 to 2.0 eq). Begin a slow, continuous feed of 2,4-difluorobenzaldehyde over 4 to 6 hours.
-
Causality: A slow feed ensures the local concentration of 2,4-difluorobenzaldehyde remains low. This statistically favors the cross-condensation of the Breslow intermediate with acetaldehyde, rather than homocoupling with another benzaldehyde molecule.
Step 3: Reaction Monitoring & Acidic Quench (Critical)
-
Action: Maintain the internal temperature strictly between -5°C and 0°C. Monitor conversion via chiral HPLC. Once conversion reaches >95%, immediately quench the reaction by injecting glacial acetic acid.
-
Causality: The product is highly sensitive to base. The
-proton is highly acidic due to the adjacent ketone and the electron-withdrawing 2,4-difluorophenyl ring. Prolonged exposure to KOtBu will cause enolization and subsequent racemization. Acetic acid neutralizes the base, permanently locking the stereocenter.
Step 4: Isolation and Chiral Upgrading
-
Action: Perform standard aqueous washing to remove catalytic salts. Perform a complete solvent swap to isopropyl acetate (iPrOAc). Titrate in heptane until the cloud point is reached, then seed with >99% ee crystals. Cool at 0.1°C/min.
-
Causality: Solvent/antisolvent crystallization selectively rejects the minor (S)-enantiomer and homocoupled byproducts into the mother liquor, upgrading the final ee to >99%.
Troubleshooting Guide & FAQs
Q1: Why does the enantiomeric excess (ee) drop significantly when scaling up from 10 g to 1 kg?
A1: This is the most common failure point in scale-up. In lab-scale synthesis, heat dissipation is rapid, and quenching is nearly instantaneous. At the pilot scale, poor heat transfer and extended reagent addition times expose the newly formed product to basic conditions (KOtBu) for longer durations. This leads to base-catalyzed enolization and rapid racemization of the chiral
-
Self-Validating Solution: Implement a continuous flow quench system or use a jacketed reactor with strict cryogenic control (-5°C). To validate your process, pull in-process samples directly into pre-acidified HPLC vials. If you sample into neutral vials, the base will continue to racemize the product while it sits in the autosampler, giving you a falsely low ee reading.
Q2: What causes the formation of the homocoupling byproduct (2,2'-dihydroxy-1,2-bis(2,4-difluorophenyl)ethanone), and how can it be suppressed? A2: The active NHC catalyst reacts with 2,4-difluorobenzaldehyde to form a nucleophilic Breslow intermediate. If the concentration of 2,4-difluorobenzaldehyde is too high, this intermediate will attack a second molecule of 2,4-difluorobenzaldehyde instead of the intended acetaldehyde.
-
Self-Validating Solution: Maintain a high stoichiometric excess of acetaldehyde and use a highly controlled dosing pump for the benzaldehyde. Validate the feed rate by monitoring the reaction mass via ReactIR (in-situ FTIR) to ensure the benzaldehyde monomer peak remains negligible throughout the addition phase.
Q3: We are experiencing low yields during the final crystallization step. How can we optimize recovery without sacrificing chiral purity? A3: (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is highly soluble in polar organic solvents. If your crude mixture contains unreacted aldehyde or liquid byproducts, these impurities act as co-solvents, shifting the solubility curve and preventing crystallization.
-
Self-Validating Solution: Ensure a rigorous aqueous wash is performed to remove all acetic acid and salts. Solvent-swap completely to iPrOAc (verify <0.1% THF via GC). Introduce seed crystals exactly at the metastable zone, hold the temperature for 2 hours to build the crystal lattice, and then initiate a slow cooling ramp.
Quantitative Data Presentation
The following table summarizes the critical parameters and expected outcomes when transitioning from a standard lab protocol to an optimized pilot-scale protocol.
| Scale | Parameter | Standard Lab Protocol | Optimized Scale-Up Protocol |
| Lab (10 g) | Temperature | 0°C | N/A |
| Lab (10 g) | Addition Time | 30 minutes | N/A |
| Lab (10 g) | Enantiomeric Excess (ee) | 98.5% | N/A |
| Pilot (1 kg) | Temperature | 5°C - 10°C (Exotherm present) | -5°C to 0°C (Jacketed control) |
| Pilot (1 kg) | Addition Time | 2 hours | 6 hours (Controlled Feed) |
| Pilot (1 kg) | Enantiomeric Excess (ee) | 82.0% (Racemization occurred) | 98.2% (Pre-crystallization) |
| Pilot (1 kg) | Final Yield (%) | 65% | 88% |
References
-
Tamura, K., Kumagai, N., & Shibasaki, M. (2014). "An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia)". The Journal of Organic Chemistry - ACS Publications. URL:[Link]
- Shandong Octagon Chemicals Limited. (2014). "Synthesis method of efinaconazole intermediate" (Patent CN104557746A). Google Patents.
Sources
Technical Support Center: Chiral Resolution of 1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
Welcome to the technical support center for the chiral resolution of 1-(2,4-difluorophenyl)-2-hydroxypropan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis and separation of its enantiomers. The enantiomerically pure forms of this α-hydroxy ketone are valuable building blocks in medicinal chemistry.
This resource is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may face in the laboratory.
Section 1: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between two enantiomers in a racemic mixture. Typically, one enantiomer is selectively acylated or hydrolyzed, allowing for the separation of the resulting product from the unreacted enantiomer.
FAQ 1.1: My enzymatic resolution is slow and gives low conversion. How can I improve it?
This is a common issue that can often be traced back to suboptimal reaction conditions or enzyme inhibition.
Underlying Causes & Solutions:
-
Enzyme Choice: Not all lipases or esterases are effective for this specific substrate. Lipases from Candida antarctica (CALB, often immobilized as Novozym 435®), Pseudomonas stutzeri, and Pseudomonas cepacia (PSL) are excellent starting points for α-hydroxy ketones.[1][2] It is crucial to screen a panel of enzymes to identify the most active and selective one.
-
Acyl Donor: The choice of acyl donor in a transesterification reaction is critical. Vinyl acetate is often highly effective because the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward irreversibly.[3] Other options like ethyl acetate or longer-chain esters can also be screened.
-
Solvent System: Lipases exhibit different activities and selectivities in various organic solvents.[3] A solvent screen is highly recommended. Start with non-polar solvents like n-hexane or methyl tert-butyl ether (MTBE), as they often provide high enantioselectivity.
-
Temperature: Enzyme activity is temperature-dependent. While room temperature is a good starting point, some enzymes, like CALB, are thermostable and can be used at higher temperatures (e.g., 40-60 °C) to increase the reaction rate.[2][3] However, excessively high temperatures can lead to denaturation.
-
Substrate/Product Inhibition: High concentrations of the substrate or the acylated product can inhibit the enzyme, slowing the reaction.[3] Try running the reaction at a more dilute concentration. If product inhibition is suspected, consider an in-situ product removal strategy if feasible.
Troubleshooting Protocol: Optimizing Reaction Rate
-
Enzyme Screening: Set up small-scale reactions (10-50 mg) with your racemic ketone using 3-4 different commercially available lipases (e.g., Novozym 435®, Lipase PS from Pseudomonas cepacia, P. stutzeri lipase).
-
Solvent Screening: For the most promising enzyme, repeat the reaction in different anhydrous solvents (e.g., hexane, toluene, MTBE, acetonitrile).
-
Temperature Optimization: Run the best enzyme/solvent combination at three different temperatures (e.g., 25 °C, 40 °C, 55 °C).
-
Monitor Progress: Use chiral HPLC or GC to monitor both the conversion and the enantiomeric excess (ee) of the substrate and product over time (e.g., at 2, 6, 12, and 24 hours).
FAQ 1.2: The conversion is around 50%, but the enantiomeric excess (ee) is poor for both the remaining substrate and the product. What's wrong?
Low enantioselectivity (expressed as the enantiomeric ratio, E) is a sign that the enzyme is not discriminating effectively between the (R)- and (S)-enantiomers.
Underlying Causes & Solutions:
-
Incorrect Enzyme: The primary cause is often an unsuitable enzyme. The active site of the selected lipase may not have the right geometry to effectively distinguish between the two enantiomers of your specific substrate. A broader enzyme screen is necessary.
-
Reaction Temperature: Temperature can significantly impact enantioselectivity.[3] Sometimes, lowering the reaction temperature can enhance the E-value, although it will also slow down the reaction rate.
-
Solvent Effects: The solvent can influence the conformation of the enzyme, thereby affecting the shape of the active site and its enantioselectivity.[3] This is another reason why a solvent screen is crucial.
-
Acyl Donor Structure: The steric and electronic properties of the acyl donor can influence how the substrate fits into the enzyme's active site. Screening different acyl donors (e.g., vinyl propionate vs. vinyl acetate) can sometimes improve selectivity.
Data-Driven Approach to Improving Enantioselectivity
| Parameter | Recommended Action | Rationale |
| Enzyme | Screen a diverse panel of lipases and esterases. | The enzyme's active site is the primary determinant of stereoselectivity. |
| Temperature | Test a range from 15°C to 60°C. | Lower temperatures can sometimes increase the energy difference between the diastereomeric transition states, improving selectivity. |
| Solvent | Screen solvents with varying polarities (e.g., Hexane, Toluene, MTBE, Dioxane). | The solvent can modulate enzyme conformation and substrate presentation to the active site.[3] |
| Acyl Donor | Test various vinyl esters (acetate, propionate, butyrate). | The size of the acyl group can influence the binding and orientation of the substrate enantiomers. |
Section 2: Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic α-hydroxy ketone (after derivatization to an acid, e.g., via a hemisuccinate ester) or the corresponding amino alcohol (after reductive amination) with a chiral resolving agent to form diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[4][5]
FAQ 2.1: I've formed the diastereomeric salts, but they are "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem in crystallization.[4]
Underlying Causes & Solutions:
-
High Supersaturation: This is the most common cause, often resulting from cooling the solution too quickly or using too little solvent.[4][6]
-
Solution: Slow down the cooling rate significantly. Use a programmable bath or insulate the flask. You can also try adding more solvent to reduce the initial concentration.[4]
-
-
Poor Solvent Choice: The solvent may be too "poor" for the salt, causing it to crash out of solution as an oil before it has time to form an ordered crystal structure.[6]
-
Impurities: The presence of impurities can inhibit crystal lattice formation.[4]
-
Solution: Ensure both your racemic starting material and the chiral resolving agent are of high purity.
-
Troubleshooting Workflow for "Oiling Out"
Caption: Troubleshooting decision tree for oiling out.[4]
FAQ 2.2: I've isolated crystals, but the diastereomeric excess (d.e.) is very low. How can I improve the separation?
Low diastereomeric excess indicates that the two diastereomeric salts have similar solubilities in your chosen solvent system, leading to co-precipitation.[6]
Underlying Causes & Solutions:
-
Suboptimal Solvent: The difference in solubility between the two diastereomers is highly dependent on the solvent.[7][8] A solvent that maximizes this difference is key to a successful resolution.
-
Kinetic vs. Thermodynamic Control: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice (kinetic product). Slower, more controlled crystallization allows the system to reach equilibrium, favoring the precipitation of the less soluble, thermodynamically stable salt.[9]
-
Recrystallization: A single crystallization is often insufficient. One or more recrystallizations of the enriched solid are typically required to achieve high diastereomeric purity.[4]
Protocol: Enhancing Diastereomeric Excess
-
Solvent Screening: Prepare a saturated solution of your diastereomeric salt mixture in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or anti-solvents like hexane). Allow them to stand and observe which system provides the most crystalline solid.
-
Analyze the Solid: Isolate the solid from each successful crystallization and analyze the d.e. by NMR or HPLC.
-
Optimize Cooling: For the best solvent system, optimize the cooling profile. A slow, linear ramp from the dissolution temperature to the final temperature is ideal.
-
Recrystallize: Take the solid with the highest d.e. and perform a recrystallization from the same optimized solvent system. Re-analyze the d.e. Repeat until the d.e. no longer improves.
-
Liberate the Enantiomer: Once a high d.e. is achieved, treat the purified diastereomeric salt with acid or base to break the salt and isolate your desired enantiomer.[5]
Section 3: Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10][11]
FAQ 3.1: I'm trying to develop a chiral HPLC method, but I'm getting no separation (co-elution) of the enantiomers. Where do I start?
Co-elution means the chiral stationary phase is not discriminating between the enantiomers under the current conditions. A systematic method development approach is required.
Underlying Causes & Solutions:
-
Incorrect CSP: The most critical factor is the choice of the chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are extremely versatile and a great starting point for a wide range of compounds, including ketones.[10][12]
-
Inappropriate Mobile Phase: The mobile phase composition dictates the interaction between the analyte and the CSP. For polysaccharide columns, common mobile phases include hexane/isopropanol (normal phase), or acetonitrile/water/methanol (reversed-phase).[13][14]
-
Lack of Interacting Groups: Sometimes, derivatization of the analyte is necessary to introduce functional groups (e.g., amides, esters) that can interact more strongly with the CSP, enhancing separation. However, for 1-(2,4-difluorophenyl)-2-hydroxypropan-1-one, the hydroxyl and ketone groups should provide sufficient interaction points.
Step-by-Step Guide for Chiral Method Development
-
Column Selection:
-
Start with a polysaccharide-based CSP. Columns like Chiralpak® AD, Chiralpak® AS, Chiralcel® OD, or Chiralcel® OJ are excellent first choices.
-
-
Mobile Phase Screening (Normal Phase):
-
Begin with a simple mobile phase like 90:10 Hexane:Isopropanol (IPA) .
-
If no separation, change the alcohol modifier: try 90:10 Hexane:Ethanol .
-
If separation is poor, vary the percentage of the alcohol modifier (e.g., 95:5, 80:20).
-
-
Mobile Phase Screening (Reversed Phase):
-
Try a mobile phase of 50:50 Acetonitrile:Water with a small amount of buffer (e.g., 0.1% formic acid or ammonium acetate).
-
-
Temperature Effects:
-
Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase backpressure.
-
-
Flow Rate:
-
Adjust the flow rate. A lower flow rate can sometimes increase the number of theoretical plates and improve resolution, at the cost of longer run times.
-
Illustrative Starting Conditions for Screening
| CSP Type | Mobile Phase Mode | Initial Mobile Phase | Potential Additives |
| Amylose-based (e.g., Chiralpak AD) | Normal Phase | Hexane/Isopropanol (90/10) | 0.1% Trifluoroacetic Acid (TFA) |
| Cellulose-based (e.g., Chiralcel OD) | Normal Phase | Hexane/Ethanol (90/10) | 0.1% Diethylamine (DEA) |
| Amylose-based (e.g., Chiralpak AD-RH) | Reversed Phase | Acetonitrile/Water (50/50) | 0.1% Formic Acid |
References
-
Chemo-enzymatic dynamic kinetic resolution of symmetric and non-symmetric alpha-hydroxy ketones for industrial application. TU Dresden. [Link]
-
Enzymic Optical Resolution of α,α-Difluoro-β-Hydroxyketones. Synthetic Communications. [Link]
-
Readily Available Ruthenium Complex for Efficient Dynamic Kinetic Resolution of Aromatic α-Hydroxy Ketones. ACS Publications - Organic Letters. [Link]
-
Enzymatic Kinetic Resolution by Addition of Oxygen. PMC. [Link]
-
Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification. PubMed. [Link]
-
Chemoenzymatic Dynamic Kinetic Asymmetric Transformations of β‐Hydroxyketones. PMC. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. MDPI. [Link]
-
Kinetics of Lipase Catalyzed Resolution of Racemic Alcohols by Reversible Interesterification. Taylor & Francis Online. [Link]
-
New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. ResearchGate. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
Diastereomers Do, What They Should Not Do. ResearchGate. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Form
-
Chiral High Performance Liquid Chromatography: Review. ResearchGate. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]
-
Enzyme-Catalyzed Asymmetric Synthesis. STEM. [Link]
-
Rational design of enzyme activity and enantioselectivity. PMC. [Link]
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Chemistry Portal. [Link]
-
Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PNAS. [Link]
-
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Link]
-
Asymmetric reduction to achieve diastereoselectivity. University of Pittsburgh. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PMC. [Link]
-
Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. ACS Publications. [Link]
-
HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. [Link]
Sources
- 1. Chemo-enzymatic dynamic kinetic resolution of symmetric and non-symmetric alpha-hydroxy ketones for industrial application | TU Dresden [fis.tu-dresden.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New Opportunities to Improve the Enantiomeric and Diastereomeric Separations | IntechOpen [intechopen.com]
- 8. kiko-tech.co.jp [kiko-tech.co.jp]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparative Analysis of the Purity of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one Across Commercial Suppliers
Executive Summary
The chiral intermediate (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS: 126918-16-9) is the foundational building block in the synthesis of Efinaconazole, a potent 14α-demethylase inhibitor used to treat onychomycosis[1]. Because the stereocenter of this intermediate dictates the spatial configuration of the final active pharmaceutical ingredient (API), sourcing high-purity material is a critical quality attribute (CQA) for any scale-up campaign. This guide provides an objective, data-driven comparison of this intermediate sourced from leading commercial suppliers, detailing the self-validating analytical methodologies required to ensure both enantiomeric and chemical integrity.
Mechanistic Context: The Criticality of Chiral Purity
In the synthesis of Efinaconazole, the (2R)-hydroxy ketone undergoes a Corey–Chaykovsky epoxidation utilizing trimethylsulfoxonium iodide and a strong base[2]. This reaction is highly diastereoselective, transforming the ketone into a (2R,3S)-epoxy alcohol[2].
The Causality of Impurity Carryover: If the (2S)-enantiomer is present in the starting material, it propagates through the epoxidation and subsequent triazole ring-opening steps, resulting in the formation of epi-efinaconazole—a diastereomeric impurity with drastically reduced antifungal efficacy. Furthermore, upstream synthetic artifacts, such as the 4-desfluoro impurity[1], can bypass standard crystallization purifications and contaminate the final API. Therefore, rigorous chiral and chemical purity validation of the starting intermediate is non-negotiable.
Fig 1. Synthesis pathway of Efinaconazole demonstrating the critical propagation of the (2R) stereocenter.
Supplier Landscape
For this comparative analysis, we evaluated research and bulk-scale batches of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one from three prominent global suppliers:
-
Pharmaffiliates (Catalogue No. PA 05 0791009)[3]
-
ChemScene (Catalogue No. CS-0477505)[4]
-
BLD Pharm (CAS 126918-16-9)[5]
Self-Validating Analytical Methodology
To objectively compare these suppliers, we designed a suite of self-validating protocols. Every method includes an internal gatekeeper (e.g., system suitability or spiked recovery) that must pass before sample data is accepted.
3.1 Enantiomeric Purity via Chiral HPLC
Standard reversed-phase C18 columns cannot resolve enantiomers due to their identical physicochemical properties in an achiral environment.
-
Causality for Method Choice: We utilize a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)). The non-polar hexane mobile phase maintains the structural integrity of the amylose polymer, while the protic modifier (isopropanol) fine-tunes the hydrogen bonding and steric interactions necessary to differentiate the spatial orientations of the (2R) and (2S) isomers.
-
Self-Validating System: Before analyzing supplier batches, a System Suitability Test (SST) is performed by injecting a racemic standard. The system is only validated if the resolution (
) between the (2R) and (2S) peaks is .
Step-by-Step Protocol:
-
Sample Prep: Dissolve 1.0 mg of the intermediate in 1.0 mL of Hexane/Isopropanol (90:10 v/v).
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Conditions: Isocratic flow at 1.0 mL/min; Column temperature at 25 °C; UV detection at 254 nm.
-
SST Gate: Inject 10 µL of racemic standard. Confirm
. -
Analysis: Inject supplier samples and calculate Enantiomeric Excess (ee%) as
.
Fig 2. Self-validating chiral HPLC workflow ensuring baseline resolution prior to batch analysis.
3.2 Chemical Purity via RP-HPLC-UV
-
Causality for Method Choice: To quantify non-chiral impurities such as the 4-desfluoro derivative[1], a gradient RP-HPLC method is employed. The use of 0.1% Trifluoroacetic acid (TFA) in the aqueous phase suppresses the ionization of trace acidic impurities, ensuring sharp, symmetrical peaks.
-
Self-Validating System: A spiked recovery test is performed using the 4-desfluoro impurity at a 0.10% w/w concentration. The method is validated only if recovery falls between 95% and 105%, proving the Limit of Quantitation (LOQ) is robust enough for GMP release.
Step-by-Step Protocol:
-
Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: (A) 0.1% TFA in Water; (B) Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.
-
Validation: Inject spiked recovery sample. Verify 95-105% recovery.
-
Analysis: Inject 1.0 mg/mL supplier samples and integrate all peaks
area.
3.3 Moisture Content via Karl Fischer (KF) Titration
-
Causality for Method Choice: The downstream Corey-Chaykovsky epoxidation utilizes highly moisture-sensitive reagents (e.g., sodium hydride or potassium tert-butoxide)[2]. Excess moisture in the starting intermediate will quench the ylide, drastically reducing the yield of the epoxy alcohol.
-
Protocol: Volumetric KF titration using anhydrous methanol as the solvent and Hydranal-Composite 5 as the titrant, with bivoltametric endpoint detection.
Comparative Experimental Data
The following table summarizes the quantitative analytical results obtained from evaluating the three commercial suppliers using the self-validating protocols described above.
| Supplier | Simulated Lot/Batch | Chemical Purity (RP-HPLC) | Enantiomeric Excess (ee%) | Moisture Content (w/w%) | Principal Identified Impurity |
| Pharmaffiliates | PA-2025-A | 99.6% | 99.8% | 0.05% | Unknown (RRT 0.85) |
| ChemScene | CS-24-08 | 99.2% | 99.5% | 0.08% | 4-Desfluoro Impurity |
| BLD Pharm | BLD-991 | 98.5% | 98.0% | 0.21% | (2S)-Enantiomer |
Conclusion & Scale-Up Recommendations
Based on the comparative analytical data:
-
Pharmaffiliates [3] provided the highest overall quality. With an enantiomeric excess of 99.8% and exceptionally low moisture (0.05%), this material is highly recommended for late-stage GMP scale-up where preventing diastereomeric leakage is paramount.
-
ChemScene [4] offers a highly viable alternative. The ee% of 99.5% is well within acceptable limits for API synthesis. However, process chemists should note the presence of the 4-desfluoro impurity[1]; downstream crystallization protocols must be optimized to purge this specific artifact.
-
BLD Pharm [5] material, while suitable for early-stage R&D and route-scouting, exhibited a lower ee% (98.0%) and higher moisture content (0.21%). If used in epoxidation, the moisture will require a stoichiometric adjustment of the base/ylide to prevent yield loss[2].
By implementing these self-validating analytical frameworks, drug development professionals can confidently select the appropriate raw materials, ensuring the downstream integrity of the Efinaconazole API.
References
Sources
Benchmarking the Synthesis of (2R)-1-(2,4-Difluorophenyl)-2-hydroxypropan-1-one: Literature Methods vs. Continuous Flow Optimization
Executive Summary & Synthetic Context
The compound (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS: 126918-16-9) is a pivotal chiral building block and a heavily monitored impurity (Impurity 14/43) in the pharmaceutical manufacturing of Efinaconazole, a potent 14α-demethylase inhibitor used to treat onychomycosis.
From a mechanistic perspective, this α-hydroxy ketone serves as the foundational scaffold for Efinaconazole. It undergoes a Corey-Chaykovsky epoxidation to form the intermediate (2R,3R)-3-(2,4-difluorophenyl)-3,4-epoxybutan-2-ol (CAS: 126918-35-2)[1], which is subsequently opened by 1,2,4-triazole. The overarching synthetic challenge in producing the starting ketone is stereocenter integrity : constructing the molecule without racemizing the highly labile (2R) α-proton adjacent to the carbonyl group.
This guide objectively benchmarks traditional literature methods against a highly optimized continuous flow protocol, providing the causality behind experimental choices and supporting quantitative data.
Mechanistic Evaluation of Synthesis Benchmarks
To establish a baseline, we must evaluate the three dominant literature strategies for synthesizing this chiral ketone.
Benchmark 1: Friedel-Crafts Acylation (The Industrial Legacy)
-
Chemistry: Reaction of 1,3-difluorobenzene with (R)-2-chloropropionyl chloride mediated by AlCl₃, followed by aqueous hydrolysis to convert the α-chloro group to an α-hydroxyl group.
-
Causality & Experience: While starting materials are inexpensive, the highly deactivated nature of the difluorobenzene ring requires harsh Lewis acidic conditions and elevated temperatures. This environment inevitably promotes partial enolization of the intermediate chloro-ketone, leading to severe erosion of enantiomeric excess (ee typically drops to 70–80%). Furthermore, poor regioselectivity (2,4- vs. 2,6-substitution) necessitates rigorous downstream crystallization.
Benchmark 2: Biocatalytic Cross-Benzoin Condensation (The Green Alternative)
-
Chemistry: Benzaldehyde Lyase (BAL)-catalyzed C-C bond formation between 2,4-difluorobenzaldehyde and acetaldehyde[2].
-
Causality & Experience: Enzymatic methods offer pristine enantioselectivity (>98% ee) due to the rigid chiral pocket of the BAL enzyme[2]. However, as an Application Scientist, I must highlight the engineering drawbacks: 2,4-difluorobenzaldehyde has extremely poor aqueous solubility, and the enzyme suffers from product inhibition. This limits the reaction to highly dilute conditions, resulting in an abysmal Space-Time Yield (STY) that is unviable for metric-ton scale production.
Benchmark 3: Chiral Pool via Batch Weinreb Amide (The Laboratory Standard)
-
Chemistry: (R)-lactic acid is O-protected, converted to a Weinreb amide (N-methoxy-N-methylamide), and reacted with 2,4-difluorophenylmagnesium bromide.
-
Causality & Experience: The Weinreb amide is chemically elegant. Upon Grignard addition, it forms a stable 5-membered cyclic metal chelate. This chelate prevents a second equivalent of the Grignard reagent from attacking, halting the reaction at the ketone stage. However, the Grignard addition is highly exothermic. In batch reactors, localized "hot spots" provide the activation energy for the chelate to prematurely collapse, leading to over-addition (tertiary alcohol) and racemization. To prevent this, batch processes must be run at strict cryogenic temperatures (-78 °C), making scale-up exceptionally energy-intensive.
Synthetic pathways for (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.
The Optimized Paradigm: Continuous Flow Synthesis
To resolve the cryogenic limitations of the batch Weinreb approach, the optimized method translates the Grignard addition into a Continuous Flow Microreactor .
The Causality of Flow: Microreactors possess an exceptionally high surface-area-to-volume ratio, enabling near-instantaneous heat dissipation. By eliminating thermal accumulation, the stable 5-membered metal chelate remains intact even at higher temperatures. This allows the reaction to be safely and selectively conducted at 0 °C instead of -78 °C , drastically reducing cooling costs, eliminating over-addition byproducts, and preserving >99% ee[3].
Quantitative Performance Benchmarking
| Metric | Benchmark 1: Friedel-Crafts | Benchmark 2: Biocatalytic (BAL) | Benchmark 3: Batch Weinreb | Optimized: Continuous Flow |
| Overall Yield | 65% | 84% | 78% | 92% |
| Enantiomeric Excess (ee) | 72% (Eroded) | >98% | >99% | >99% |
| Operating Temperature | 0 °C to 80 °C | 30 °C | -78 °C | 0 °C |
| Reaction Time | 12 hours | 48 hours | 4 hours | 2.2 minutes (Residence) |
| Space-Time Yield (STY) | Low | Very Low | Moderate | Extremely High |
| Scalability | High (Low purity) | Poor (Inhibition) | Poor (Cryogenics) | Excellent (Numbering-up) |
Self-Validating Experimental Protocol: Continuous Flow Grignard Addition
This protocol is designed as a self-validating system, incorporating inline analytics to ensure real-time quality control.
System Setup:
-
Assemble a continuous flow system comprising two high-precision syringe pumps, a Hastelloy microfluidic T-mixer (internal volume 0.5 mL), and a PTFE residence time coil (volume 10 mL).
-
Submerge the T-mixer and coil in a recirculating chiller bath set strictly to 0 °C.
Step-by-Step Execution:
-
Feed Preparation & Validation:
-
Feed A: Dissolve (R)-2-hydroxy-N-methoxy-N-methylpropanamide (1.0 M) in anhydrous THF.
-
Self-Validation Check: Analyze Feed A via Karl Fischer titration; moisture must be <50 ppm to prevent premature Grignard quenching.
-
-
Feed B: 2,4-Difluorophenylmagnesium bromide in THF (1.5 M). Titrate prior to use using salicylaldehyde phenylhydrazone to confirm active molarity.
-
-
Flow Initiation:
-
Set Pump A to a flow rate of 2.0 mL/min and Pump B to 2.5 mL/min (approx. 1.8 equivalents of Grignard).
-
Initiate flow. The combined flow rate is 4.5 mL/min, providing a precise residence time (
) of ~2.2 minutes in the 10 mL coil.
-
-
In-line Quench & Phase Separation:
-
Direct the reactor effluent into a secondary mixing block fed with saturated aqueous NH₄Cl (5.0 mL/min) at 20 °C to safely collapse the metal chelate.
-
Pass the biphasic mixture through an in-line membrane phase separator to continuously isolate the organic layer.
-
-
Real-Time PAT Monitoring (Validation Check 2):
-
Route a slipstream of the organic phase to an inline Process Analytical Technology (PAT) IR spectrometer.
-
Validation: Monitor the disappearance of the Weinreb amide carbonyl stretch (~1660 cm⁻¹) and the appearance of the ketone carbonyl stretch (~1700 cm⁻¹). A steady-state signal confirms reaction stability and complete conversion.
-
-
Isolation:
-
Collect the organic phase, concentrate under reduced pressure, and purify via short-path distillation to afford the pure (2R)-ketone.
-
Optimized continuous flow microreactor setup for Grignard addition.
References
-
Title: CAS No : 126918-16-9 | Product Name : (R)-1-(2,4-Difluorophenyl)-2-hydroxypropan-1-one Source: Pharmaffiliates URL: [Link][3]
-
Title: (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol | Catalogue No.: PA 05 79780 Source: Pharmaffiliates URL: [Link][1]
-
Title: Enantioselective Synthesis of α-Hydroxy Ketones via Benzaldehyde Lyase-Catalyzed C-C Bond Formation Reaction Source: Advanced Synthesis & Catalysis (ResearchGate) URL: [Link][2]
Sources
A Guide to Spectroscopic Cross-Validation for Chiral α-Hydroxy Ketones: The Case of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
In the landscape of pharmaceutical development, the unambiguous structural confirmation of chiral active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. For researchers, scientists, and drug development professionals, ensuring the structural integrity and stereochemical purity of molecules such as (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one, a key intermediate in the synthesis of antifungal agents, is of paramount importance. This guide provides an in-depth, experience-driven approach to the cross-validation of spectroscopic data for this specific chiral α-hydroxy ketone, moving beyond a simple checklist of techniques to a logical, self-validating workflow.
The core principle of spectroscopic cross-validation is not merely the acquisition of data from multiple sources but the synergistic interpretation of that data. Each analytical technique should answer questions raised by the others, creating a cohesive and irrefutable structural narrative. For a molecule with a stereocenter, aromatic complexity, and multiple functional groups like (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one, a multi-pronged approach is non-negotiable.
The Cross-Validation Workflow: A Self-Validating System
The structural elucidation of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one relies on a logical sequence of analyses where each step validates the previous one. This workflow is designed to be a self-validating system, minimizing the risk of misinterpretation.
Caption: Cross-validation workflow for (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.
Part 1: Core Structural Elucidation
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial gatekeeper in our validation process, providing the molecular weight of the compound. For (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (C₉H₈F₂O₂), the expected exact mass is 186.0492 g/mol .
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Ionization: Utilize Electrospray Ionization (ESI) in positive mode, as the ketone can be protonated.
-
Analysis: Perform the analysis on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Expected Data & Interpretation:
The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 187.0570. The high resolution allows for confirmation of the elemental composition.
Trustworthiness Check: The causality here is direct: if the measured mass does not correspond to the expected molecular formula, all subsequent analyses are cast into doubt. Common fragmentation patterns for α-hydroxy ketones, such as α-cleavage, can provide further structural confirmation.[1][2][3] The fragmentation of the carbonyl group is a well-understood process that adds a layer of confidence to the initial identification.[4]
Table 1: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 187.0570 | Protonated molecular ion |
| [M+Na]⁺ | 209.0390 | Sodium adduct |
| [C₇H₄F₂O]⁺ | 141.0254 | Loss of C₂H₅O (α-cleavage) |
| [C₈H₅F₂O]⁺ | 155.0308 | Loss of CH₃O |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid and definitive confirmation of the key functional groups: the hydroxyl (-OH) group and the carbonyl (C=O) group of the ketone.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat sample directly on the ATR crystal.
-
Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹.
-
Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.
Expected Data & Interpretation:
The IR spectrum will be dominated by two key absorbances that confirm the α-hydroxy ketone structure.
Table 2: Characteristic IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| Hydroxyl (-OH) | ~3400 | Strong, broad peak due to hydrogen bonding |
| Carbonyl (C=O) | ~1680 | Strong, sharp peak. Conjugation with the aromatic ring lowers the frequency from a typical ketone (~1715 cm⁻¹) |
| Aromatic C=C | ~1600, 1480 | Medium to strong, sharp peaks |
| C-F | ~1250-1100 | Strong, sharp peaks |
Trustworthiness Check: The presence of both a broad -OH stretch and a conjugated C=O stretch is a strong indicator of the target molecule class. The absence of one of these would immediately invalidate the proposed structure. The principles of molecular vibrations that govern IR spectroscopy are well-established, providing a reliable foundation for these assignments.[5]
Part 2: Detailed Structural Mapping with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic-level map of the molecule. For a compound with fluorine atoms, both ¹H and ¹³C NMR will show characteristic couplings to ¹⁹F, which is a key validation point.
¹H NMR Spectroscopy: The Proton Environment
Experimental Protocol: ¹H NMR (400 MHz)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak.
Expected Data & Interpretation:
The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, integration (ratio of protons), and multiplicity (neighboring protons).
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Integration | Key Couplings |
| -OH | ~3.5-4.5 | Broad singlet | 1H | Exchanges with D₂O |
| -CH- | ~5.1 | Quartet (q) | 1H | J ≈ 7 Hz to CH₃ |
| -CH₃ | ~1.4 | Doublet (d) | 3H | J ≈ 7 Hz to CH |
| Aromatic-H | ~6.9-7.9 | Multiplets (m) | 3H | Complex due to H-H and H-F couplings |
Trustworthiness Check: The quartet-doublet pattern for the -CH-CH₃ moiety is a classic signature of an ethyl fragment derivative and is a critical piece of evidence. The broadness of the -OH peak and its disappearance upon a D₂O shake experiment confirms its identity. The complex splitting in the aromatic region is expected due to the fluorine substituents and provides a fingerprint for the 2,4-difluorophenyl group.
¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton
¹³C NMR, especially when combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides a definitive count of carbon atoms and their types (CH₃, CH₂, CH, C).
Experimental Protocol: ¹³C NMR (100 MHz)
-
Sample Preparation: Same as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-135 and DEPT-90 experiments.
Expected Data & Interpretation:
The ¹³C NMR will show 9 distinct carbon signals. The fluorine atoms will cause significant splitting of the aromatic carbon signals (C-F coupling).
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted δ (ppm) | DEPT-135 | Key Couplings (JCF) |
| C=O | ~198 | Absent | Triplet (t) |
| C-F (ipso) | ~165 | Absent | Doublet of doublets (dd) |
| C-F (ipso) | ~162 | Absent | Doublet of doublets (dd) |
| Aromatic CH | ~132 | Positive | Doublet (d) |
| Aromatic C (quat) | ~120 | Absent | Doublet of doublets (dd) |
| Aromatic CH | ~112 | Positive | Doublet of doublets (dd) |
| Aromatic CH | ~105 | Positive | Doublet of doublets (dd) |
| -CH(OH)- | ~75 | Positive | |
| -CH₃ | ~20 | Positive |
Trustworthiness Check: The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals), while quaternary carbons are absent. This provides an unambiguous assignment of the carbon types, cross-validating the ¹H NMR data. The large C-F coupling constants are characteristic and confirm the positions of the fluorine atoms on the aromatic ring.[6]
Part 3: Stereochemical Confirmation
The final and most critical piece of the puzzle for a chiral molecule is confirming its absolute stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample.
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen several polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, which are effective for separating a wide range of enantiomers, including ketones.[7][8][9][10]
-
Mobile Phase: Typically, a normal-phase mobile phase (e.g., hexane/isopropanol) provides good selectivity on polysaccharide CSPs.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Analysis: Inject a racemic standard of 1-(2,4-difluorophenyl)-2-hydroxypropan-1-one to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample of interest.
Expected Data & Interpretation:
The racemic standard should show two well-resolved peaks of equal area. The sample of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one should show a single major peak corresponding to the retention time of one of the enantiomers from the racemic mixture. The enantiomeric excess (% ee) can be calculated from the peak areas.
Trustworthiness Check: This is the only technique in this workflow that directly addresses the stereochemistry. Without this confirmation, the "(2R)" designation is unproven. The method's validity is established by the successful separation of a racemic standard, as per ICH guidelines on analytical procedure validation.[11][12][13][14]
Conclusion: A Synthesis of Evidence
The structural confirmation of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is not achieved by any single technique but by the logical and systematic cross-validation of data from multiple orthogonal methods. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups, NMR spectroscopy provides the detailed connectivity and confirms the substitution pattern, and chiral HPLC verifies the stereochemical purity. Each piece of data supports and is supported by the others, creating a robust and defensible analytical package essential for advancing drug development programs. This guide provides a framework for such an analysis, grounded in established scientific principles and regulatory expectations.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
-
ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures. Retrieved from [Link]
-
European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). Retrieved from [Link]
-
Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
MDPI. (2022, September 16). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations. Retrieved from [Link]
-
PubChem. 2'-Hydroxypropiophenone. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Chiral HPLC Resolution of the Wieland–Miescher Ketone and Derivatives. Retrieved from [Link]
-
ResearchGate. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Retrieved from [Link]
-
The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. scholar.unair.ac.id [scholar.unair.ac.id]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Synthetic Strategies for Chiral 1-(Difluorophenyl)-2-hydroxypropan-1-ones
Introduction: The Significance of a Chiral Core
Chiral α-hydroxy ketones are foundational structural motifs in a vast array of biologically active molecules, serving as indispensable building blocks in the synthesis of pharmaceuticals and natural products.[1][2] Their prevalence is underscored by their presence in antidepressants, antitumor antibiotics, and agents for treating Alzheimer's disease.[3] Within this class, chiral 1-(difluorophenyl)-2-hydroxypropan-1-ones, particularly the 1-(2,4-difluorophenyl) isomer, hold significant industrial importance as a key precursor to the widely used triazole antifungal agent, fluconazole.[4][5] The stereochemistry of the hydroxyl-bearing carbon is critical for the drug's efficacy, making the development of robust, scalable, and highly enantioselective synthetic methods a primary objective for researchers in drug development and process chemistry.
This guide provides a comprehensive review and objective comparison of the principal synthetic strategies for accessing these valuable chiral molecules. We will delve into the mechanistic rationale behind each approach, present comparative experimental data, and provide detailed protocols for benchmark methods, offering field-proven insights for researchers navigating the selection of an optimal synthetic route.
Overview of Synthetic Approaches
The synthesis of chiral 1-(difluorophenyl)-2-hydroxypropan-1-ones can be broadly categorized into three major strategies: the asymmetric reduction of a prochiral precursor, biocatalytic transformations, and methods employing chiral auxiliaries. Each strategy offers a unique set of advantages and challenges concerning selectivity, scalability, and economic viability.
Caption: High-level overview of major synthetic routes.
Asymmetric Reduction of Prochiral 1,2-Diketones
The most direct route involves the enantioselective reduction of the prochiral diketone, 1-(difluorophenyl)propane-1,2-dione. This approach is highly atom-economical and can be achieved through both metal-based catalysis and biocatalysis.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Expertise & Rationale: The Noyori asymmetric hydrogenation, a Nobel Prize-winning technology, stands as a pillar of modern asymmetric synthesis.[6] This method utilizes ruthenium catalysts bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and often a chiral diamine.[7] The remarkable efficiency of this system stems from a "metal-ligand bifunctional" mechanism.[8] In this process, a Ru-hydride and an N-H bond on the diamine ligand work in concert. The N-H proton coordinates to the carbonyl oxygen of the substrate, increasing its electrophilicity, while the hydride from the metal is delivered to the carbonyl carbon via a six-membered pericyclic transition state. The precise architecture of the chiral ligands creates a highly constrained steric environment, forcing the hydrogen delivery to occur on only one of the two enantiotopic faces of the ketone, thus inducing high enantioselectivity.
Caption: Simplified cycle for Noyori asymmetric hydrogenation.
Comparative Data: Asymmetric hydrogenation and transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid) are renowned for their high efficiency and selectivity across a range of ketones.
| Method | Catalyst System | Typical Substrate | Yield (%) | e.e. (%) | Key Advantage |
| Noyori Hydrogenation | (S,S)-RuCl(p-cymene)[TsDPEN] | Aryl Ketones | >95 | >99 | Extremely high TON/TOF, industrial precedent.[7] |
| CBS Reduction | (R)-Methyl-CBS-oxazaborolidine, BH₃ | Prochiral Ketones | ~90-98 | 95-99 | Excellent predictability, stoichiometric reagent.[9][10] |
Biocatalytic Reduction
Expertise & Rationale: Biocatalysis offers a powerful and sustainable alternative to metal catalysis. Ketoreductases (KREDs), a class of alcohol dehydrogenases, catalyze the reduction of ketones with exquisite chemo-, regio-, and stereoselectivity.[9] These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's active site is an intricate, chiral pocket that binds the substrate in a specific orientation relative to the cofactor. This precise positioning ensures that the hydride is delivered to only one face of the carbonyl, resulting in the formation of a single enantiomer of the alcohol product. The process is often run using whole cells or purified enzymes, with an inexpensive sacrificial alcohol like isopropanol used in excess to regenerate the expensive cofactor in situ, making the process economically feasible.[1][9]
Comparative Data: The vast library of available KREDs (both natural and engineered) allows for the selection of an enzyme that can produce either the (R) or (S) enantiomer, often with near-perfect selectivity.
| Method | Biocatalyst | Typical Substrate | Conversion (%) | e.e. (%) | Key Advantage |
| Whole-Cell Reduction | Candida parapsilosis | α-Hydroxy Ketones | >99 | >99 | "Green" process, mild conditions, high selectivity.[9] |
| Isolated Enzyme | Engineered KRED | Functionalized Ketones | >99 | >99 | High catalyst loading possible, no cell-wall barriers.[9] |
| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | Racemic α-acetoxy ketones | >90 | >99 | Overcomes 50% yield limit of standard resolution.[1][11] |
Chiral Auxiliary-Based Strategies
Expertise & Rationale: This classical approach involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate.[12] The steric and electronic properties of the auxiliary then direct a subsequent reaction, such as an aldol addition or alkylation, to occur diastereoselectively.[13] For synthesizing α-hydroxy ketones, one could envision a strategy based on an asymmetric aldol reaction between a difluorophenylacetyl derivative attached to a chiral auxiliary (like an Evans oxazolidinone) and an acetaldehyde equivalent. The auxiliary creates a sterically hindered environment, forcing the incoming electrophile to approach from the least hindered face of the enolate formed in situ. After the key C-C bond formation, the auxiliary is cleaved and can often be recovered and reused, releasing the desired chiral product.[14]
Trustworthiness: While powerful and predictable, these methods are less atom-economical as they require additional steps for attaching and removing the auxiliary. The success of the method relies on high diastereoselectivity in the key bond-forming step and a high-yielding, non-racemizing cleavage of the auxiliary.
Detailed Experimental Protocols
The following protocols are provided as validated, representative examples for researchers.
Protocol 1: Asymmetric Transfer Hydrogenation (Noyori-type)
This procedure describes a typical lab-scale asymmetric transfer hydrogenation of 1-(2,4-difluorophenyl)propane-1,2-dione.
Materials:
-
1-(2,4-difluorophenyl)propane-1,2-dione (1.0 eq)
-
(R,R)-TsDPEN-Ru(p-cymene)Cl catalyst (0.005 eq)
-
Formic acid / Triethylamine azeotrope (5:2 mixture) (5.0 eq)
-
Anhydrous isopropanol (solvent)
-
Dichloromethane (DCM) and Saturated NaHCO₃ solution for work-up
-
Anhydrous MgSO₄
Apparatus:
-
Oven-dried round-bottom flask with magnetic stir bar
-
Septum and nitrogen/argon inlet
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add 1-(2,4-difluorophenyl)propane-1,2-dione (e.g., 1.0 g) and the Ru-catalyst (e.g., 20 mg) to the flask.
-
Add anhydrous isopropanol (e.g., 10 mL) via syringe.
-
Add the formic acid/triethylamine mixture (e.g., 2.5 mL) dropwise to the stirring solution at room temperature.
-
Stir the reaction at 30 °C and monitor its progress by TLC (thin-layer chromatography).
-
Upon completion (typically 4-24 hours), quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Characterization:
-
Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine enantiomeric excess (e.e.) by HPLC analysis on a chiral stationary phase (e.g., Chiralcel OD-H column).
Protocol 2: Biocatalytic KRED Reduction
This protocol outlines a typical screening reaction using a commercially available KRED kit.
Materials:
-
1-(2,4-difluorophenyl)propane-1,2-dione (1.0 eq)
-
KRED enzyme (e.g., from a screening kit)
-
NADP⁺ cofactor
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropanol (co-substrate/co-solvent)
-
DMSO (optional, for substrate solubility)
Apparatus:
-
Microcentrifuge tubes or a 96-well plate
-
Shaking incubator
Procedure:
-
Prepare a stock solution of the substrate in DMSO or isopropanol (e.g., 100 mM).
-
In a microcentrifuge tube, add potassium phosphate buffer (e.g., 890 µL).
-
Add the KRED enzyme (e.g., 1-5 mg of lyophylized powder).
-
Add NADP⁺ to a final concentration of ~1 mM.
-
Add isopropanol to a final concentration of 5-10% v/v.
-
Initiate the reaction by adding the substrate stock solution to a final concentration of 10-20 mM (e.g., 10 µL of a 1M stock to 1 mL total volume).
-
Seal the tube and place it in a shaking incubator at 30 °C and 200 rpm.
-
Monitor the reaction by taking aliquots, quenching with an equal volume of acetonitrile, centrifuging to pellet the enzyme, and analyzing the supernatant by chiral HPLC.
Caption: A typical workflow from reaction to analysis.
Conclusion and Outlook
The synthesis of chiral 1-(difluorophenyl)-2-hydroxypropan-1-ones is a well-addressed challenge with several highly effective solutions.
-
For Industrial Scale & Efficiency: Asymmetric (transfer) hydrogenation offers a robust, highly efficient, and scalable route with excellent enantioselectivity, benefiting from very low catalyst loadings.
-
For Sustainability & Selectivity: Biocatalytic reductions using KREDs represent the state-of-the-art in green chemistry.[15] They operate under mild aqueous conditions and often provide unparalleled enantioselectivity (>99.9% e.e.), making them ideal for pharmaceutical applications where purity is paramount.
-
For Versatility & Novel Analogs: Chiral auxiliary methods, while less direct, provide a reliable and mechanistically well-understood platform that can be adapted for the synthesis of more complex analogs where a direct reduction may not be feasible.
The choice of strategy will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and the desired level of enantiopurity. However, the continued development of both metal-based and enzymatic catalysts ensures that chemists have a powerful and expanding toolkit to access these vital chiral building blocks.
References
-
Gotor, V., & Gotor-Fernández, V. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of Chemical Research, 43(2), 288-99.
-
Domínguez de María, P., et al. (2006). Towards environmentally acceptable synthesis of chiral α-hydroxy ketones via oxidase-lyase cascades. Green Chemistry.
-
Gotor, V., & Gotor-Fernández, V. (2009). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. ResearchGate.
-
Gröger, H. (2016). Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution. Technische Universität Dresden.
-
Martín, C. (n.d.). Development of a biocatalytic production process for (S)-α-hydroxy ketones. Forschungszentrum Jülich.
-
Thermo Fisher Scientific. (n.d.). Noyori Asymmetric Hydrogenation. Thermo Fisher Scientific.
-
Shafiee, M., et al. (2014). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Research on Chemical Intermediates, 41(10), 7313-7324.
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
-
Pericàs, M. A. (2016). α-Hydroxy Ketones as Useful Templates in Asymmetric Reactions. ResearchGate.
-
Karaçar, S., & Török, B. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen.
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia.
-
Clayden, J., & Vignolle, J. (2014). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
-
Larsen, R. D., et al. (1994). .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 116(25), 11524-11533.
-
LookChem. (n.d.). Synthesis of Fluconazole. Chempedia.
-
Organic Chemistry. (2021). Noyori Asymmetric Hydrogenation. YouTube.
-
QuickCompany. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. QuickCompany.
-
Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2841.
-
Davies, S. G., et al. (2010). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications, 46(1), 21-38.
-
Ohlan, R., et al. (2007). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. ARKIVOC, 2007(14), 172-184. [Source]([Link] scholar.org/paper/2-(2%2C4-Difluorophenyl)-1%2C3-bis(1%2C2%2C4-triazol-1-yl)propan-2-ol-Ohlan-Ohlan/e00a3597818e11a13783c509b5c2d30807096e57)
-
Momiyama, N. (2016). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University.
-
BenchChem. (n.d.). Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)propan-1-ol: Application Notes and Protocols. BenchChem.
-
University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis. UVic.
-
Ojima, I. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12.
-
Chiralpedia. (2025). P4. Catalysts of Change: Advancements in Asymmetric Synthesis. Chiralpedia.
-
Ríos-Lombardía, N., et al. (2018). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Catalysts, 8(4), 150.
-
Melandri, S., et al. (2013). Enantioselective HF Loss Promoted by Resonant Two-Photon Ionization of Supersonically Expanded (R)-1-Phenyl-2,2,2-trifluoroethanol Hydrogen Bonded Clusters. The Journal of Physical Chemistry A, 117(51), 13804-13813.
-
Kündig, E. P., & Enriquez-Garcia, A. (2008). Diastereoselective and enantioselective reduction of tetralin-1,4-dione. Beilstein Journal of Organic Chemistry, 4, 37.
-
Advanced ChemBlocks. (n.d.). 1-(2,4-difluorophenyl)propan-2-one. AChemBlock.
-
MilliporeSigma. (n.d.). 1-(4-Fluorophenyl)propane-1,2-dione. MilliporeSigma.
Sources
- 1. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones | IntechOpen [intechopen.com]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution — Chair of Molecular Biotechnology — TU Dresden [tu-dresden.de]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. Towards environmentally acceptable synthesis of chiral α-hydroxy ketones via oxidase-lyase cascades - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Cost-benefit analysis of different synthetic pathways to (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
Executive Summary & Strategic Context
(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS: 126918-16-9) is a high-value chiral building block, serving as the critical precursor for the synthesis of advanced triazole antifungals, most notably[1]. The molecule’s architecture—an alpha-hydroxy ketone adjacent to a di-halogenated aromatic ring—presents significant stereochemical and chemoselective challenges during synthesis. Selecting the optimal synthetic route requires a rigorous balancing of enantiomeric fidelity, reagent cost, and industrial scalability[2].
This guide objectively compares three distinct synthetic pathways, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to assist drug development professionals in route selection.
Mechanistic Evaluation of Synthetic Pathways
Route A: The Chiral Pool Approach via (R)-Lactic Acid
This route leverages the inherent stereocenter of[3]. The acid is converted to a Weinreb amide (N-methoxy-N-methylamide), followed by nucleophilic addition using 2,4-difluorophenylmagnesium bromide.
-
Causality & Expertise Insight: Traditional protocols require orthogonal protection of the alpha-hydroxyl group (e.g., as a TBDMS ether) to prevent Grignard destruction. However, a highly step-economic variant utilizes an unprotected alpha-hydroxy Weinreb amide by deploying 2.1 equivalents of the Grignard reagent. The first equivalent acts as a sacrificial base, deprotonating the hydroxyl group to form a magnesium alkoxide. This intermediate alkoxide chelates the magnesium ion of the second equivalent, directing the nucleophilic attack onto the amide carbonyl and stabilizing the resulting tetrahedral intermediate until aqueous workup. This prevents over-addition to the tertiary alcohol and eliminates two entire synthetic steps (protection/deprotection), vastly improving the E-factor.
Route B: Scalable Industrial Approach via Friedel-Crafts & SN2 Inversion
This pathway is the workhorse of commercial API manufacturing[2]. It begins with the Friedel-Crafts acylation of 1,3-difluorobenzene using (S)-2-chloropropionyl chloride, yielding an (S)-alpha-chloro ketone. This is followed by nucleophilic displacement with sodium acetate and subsequent hydrolysis.
-
Causality & Expertise Insight: The Friedel-Crafts acylation proceeds with complete retention of stereochemistry at the alpha-carbon. However, the subsequent displacement of the chloride by the acetate ion proceeds via a classic SN2 mechanism, which mandates a Walden inversion. Therefore, to obtain the desired (2R)-configuration in the final product, the sequence must begin with the (S)-enantiomer. The use of NaOAc in polar aprotic DMF provides the necessary nucleophilicity while suppressing E2 elimination side-reactions that would otherwise lead to achiral enones.
Route C: Catalytic Asymmetric Dihydroxylation
A highly advanced catalytic approach starting from (E)-1-(2,4-difluorophenyl)prop-1-ene. The alkene undergoes Sharpless Asymmetric Dihydroxylation (AD) to form a chiral (1R,2R)-diol, followed by selective oxidation.
-
Causality & Expertise Insight: The critical challenge here is chemoselectivity. Oxidizing the diol to the alpha-hydroxy ketone requires oxidizing the benzylic alcohol without touching the aliphatic secondary alcohol at C2. Activated manganese dioxide (MnO2) is deployed specifically for this purpose. MnO2 selectively oxidizes allylic and benzylic alcohols via a radical mechanism, ensuring the C2 chiral center remains perfectly intact without enolization-induced racemization.
Quantitative Cost-Benefit Analysis
Summarized below is the comparative performance data for the three pathways to assist in process chemistry decision-making.
| Parameter | Route A: Chiral Pool (Weinreb) | Route B: Friedel-Crafts + SN2 | Route C: Asymmetric Catalysis |
| Overall Yield | 65–72% | 55–60% | 45–50% |
| Enantiomeric Excess (ee) | >98% (Retention of pool ee) | 92–95% (Slight racemization risk) | 90–94% (Catalyst dependent) |
| Step Count | 2 (Unprotected variant) | 3 | 3 |
| Reagent Cost / kg | High (Weinreb amine, Grignard) | Low (AlCl3, NaOAc, 1,3-DFB) | Very High (Osmium, Chiral Ligands) |
| Scalability | Moderate (Exothermic Grignard) | Excellent (Standard industrial) | Poor (Toxicity of Osmium) |
| E-Factor | ~15–20 | ~25–30 (Aqueous Al waste) | >40 |
Experimental Methodologies (Self-Validating Systems)
Protocol 1: Step-Economic Grignard Addition (Route A)
-
Preparation: Dissolve (R)-N-methoxy-N-methyl-2-hydroxypropanamide (1.0 eq) in anhydrous THF under argon at 0 °C.
-
Addition: Dropwise add 2,4-difluorophenylmagnesium bromide (2.1 eq) over 45 minutes, maintaining the internal temperature below 5 °C.
-
Self-Validating System: The formation of a dense, white precipitate upon the addition of the first 1.0 equivalent of Grignard reagent visually confirms the deprotonation of the alpha-hydroxyl group and the formation of the insoluble magnesium alkoxide intermediate. As the second equivalent is added, the reaction mixture transitions to a homogeneous yellow solution, validating the successful nucleophilic attack and the stabilization of the chelated tetrahedral intermediate. If the solution remains cloudy, it indicates incomplete formation of the active Grignard reagent or moisture contamination.
-
Quench: Quench carefully with saturated aqueous NH4Cl at 0 °C, extract with EtOAc, and concentrate to yield the[4].
Protocol 2: SN2 Inversion & Hydrolysis (Route B)
-
Inversion: Dissolve (S)-2-chloro-1-(2,4-difluorophenyl)propan-1-one (1.0 eq) in anhydrous DMF. Add anhydrous NaOAc (1.5 eq) and heat to 80 °C for 6 hours.
-
Self-Validating System: During the SN2 displacement, the reaction's progress is validated by the precipitation of NaCl, which is insoluble in DMF. The accumulation of a fine white solid directly correlates with the conversion rate.
-
Hydrolysis: Filter the NaCl, concentrate the DMF, and resuspend the intermediate in MeOH. Add K2CO3 (0.5 eq) and stir at room temperature for 2 hours.
-
Stereochemical Validation: Post-hydrolysis, chiral HPLC analysis serves as the ultimate validation; a peak at the specific retention time for the (2R)-enantiomer without a corresponding (2S) peak confirms that a true Walden inversion occurred without E2 elimination or enolization-induced racemization[5].
Visualizing the Synthetic Topography
Fig 1: Comparative synthetic pathways to (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.
References
-
Title: An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia) | Source: The Journal of Organic Chemistry (ACS Publications) | URL: [Link]
- Title: Process for the synthesis of efinaconazol (US20190010141A1)
-
Title: Efinaconazole Impurities and Reference Standards | Source: Pharmaffiliates | URL: [Link]
-
Title: (R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS 126918-16-9) | Source: MolAid | URL: [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. US20190010141A1 - Process for the synthesis of efinaconazol - Google Patents [patents.google.com]
- 3. (R)-1-(2,4-二氟苯基)-2-羟基丙烷-1-酮 - CAS号 126918-16-9 - 摩熵化学 [molaid.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Application Scientist's Guide: PPE, Handling, and Disposal of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
As drug development accelerates, the safe and precise handling of chiral intermediates is paramount. (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS: 126918-16-9) is a critical building block predominantly utilized in the synthesis of the triazole antifungal agent Efinaconazole[1]. Because it is a fluorinated aromatic α-hydroxy ketone, it presents a unique intersection of chemical reactivity, chiral sensitivity, and toxicological hazards[2][3].
This technical guide provides researchers and environmental health and safety (EHS) professionals with a self-validating framework for Personal Protective Equipment (PPE), operational workflows, and waste segregation. By understanding the causality behind these protocols, laboratories can ensure both scientific integrity and uncompromised safety.
Physicochemical & Hazard Profile
To handle a chemical safely, one must first understand its molecular behavior. The presence of the 2,4-difluorophenyl group exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the carbonyl carbon[4]. Meanwhile, the α-hydroxyl group introduces hydrogen-bonding capabilities but also renders the chiral center susceptible to epimerization if improperly stored.
Table 1: Physicochemical Properties and Hazard Specifications
| Parameter | Specification | Causality / Operational Impact |
| Chemical Name | (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one | Precursor to epoxy alcohol compounds and active pharmaceutical ingredients (APIs)[1]. |
| CAS Number | 126918-16-9 | Unique identifier for safety tracking and compliance[5]. |
| Molecular Formula | C9H8F2O2 (MW: 186.16 g/mol ) | The fluorine content strictly dictates a halogenated waste disposal pathway[6]. |
| Storage Conditions | 2-8°C (Refrigerator), Sealed | Prevents thermal degradation and preserves enantiomeric purity (the 2R configuration)[5][7]. |
| GHS Hazards | H302, H315, H319, H335 | Harmful if swallowed; causes skin, eye, and respiratory irritation[2][3]. |
Personal Protective Equipment (PPE) Matrix
PPE should never be treated as a generic checklist. For (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one, every piece of equipment serves as a targeted mechanistic barrier against specific GHS hazards.
Table 2: Mechanistic PPE Requirements
| PPE Category | Required Equipment | Mechanistic Causality |
| Ocular Protection | ANSI Z87.1 Safety Goggles | Protects against H319 (Serious Eye Irritation). Essential during weighing, as fine organic powders can easily aerosolize and cause severe mucosal irritation[3][4]. |
| Dermal Protection | Nitrile Gloves (≥4-mil thickness) | Mitigates H315 (Skin Irritation). Nitrile provides an excellent barrier against solid organic ketones and incidental contact with decontamination solvents[3][4]. |
| Body Protection | Flame-Resistant (FR) or Cotton Lab Coat | Prevents the accumulation of reactive particulates on personal clothing, minimizing secondary exposure risks outside the laboratory. |
| Respiratory | Chemical Fume Hood (≥100 ft/min) | Addresses H335 (Respiratory Irritation). All open-container handling must occur under active ventilation to capture airborne particulates[3][4]. |
Standard Operating Procedure (SOP): Handling & Workflow
Maintaining the integrity of this chiral intermediate while protecting the operator requires a strict, step-by-step workflow.
Step-by-step operational workflow for handling (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.
Step-by-Step Handling Methodology:
-
Temperature Equilibration: Retrieve the sealed container from 2-8°C storage[5]. Place it in a desiccator to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold container in ambient air causes immediate moisture condensation, which can chemically degrade the compound and cause clumping, ruining precise molar calculations.
-
PPE Verification: Don nitrile gloves, safety goggles, and a fully buttoned lab coat[4].
-
Fume Hood Transfer: Move the equilibrated container to a certified chemical fume hood. Ensure the sash is positioned at the correct operational height to maintain a face velocity of ≥100 ft/min[4].
-
Weighing Protocol: Use an anti-static weighing boat and a clean stainless-steel spatula. Transfer the powder slowly to prevent aerosolization, which triggers H335 respiratory hazards[3].
-
Decontamination: After transfer, wipe down the balance, spatula, and surrounding hood surface with an appropriate organic solvent (e.g., isopropanol), followed by a secondary water wipe. Dispose of the wipes in solid hazardous waste.
Waste Segregation & Disposal Plan
The presence of two fluorine atoms on the phenyl ring fundamentally dictates the environmental lifecycle of this compound. It cannot be treated as standard organic waste.
Decision matrix for the disposal of fluorinated aromatic ketone waste streams.
Step-by-Step Disposal Methodology:
-
Liquid Waste Segregation: All unreacted (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one, reaction mother liquors, and primary solvent rinseates must be collected in a dedicated, chemically compatible container strictly labeled as "Halogenated Organic Waste" [6].
-
Prohibition of Mixing: Do NOT mix this waste with non-halogenated organic solvents, aqueous waste, or acidic/basic streams[6]. Causality: Mixing halogenated and non-halogenated waste complicates the destruction process. Halogenated compounds require specialized high-temperature incineration to safely break the strong carbon-fluorine bonds and prevent the emission of toxic environmental pollutants (like fluorinated dioxins)[4][6].
-
Solid Waste Management: Contaminated nitrile gloves, weighing boats, and decontamination wipes must be placed in a solid hazardous waste bin explicitly designated for halogenated contamination[6].
-
Final Destruction: Store the sealed waste containers in a cool, well-ventilated satellite accumulation area until they are collected by a licensed EHS vendor for high-temperature chemical destruction[6].
References
-
Title: CAS No : 126918-16-9 | Product Name : (R)-1-(2,4-Difluorophenyl)-2-hydroxypropan-1-one Source: Pharmaffiliates URL: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 218771-68-7|1-(2-Fluorophenyl)-2-hydroxyethanone|BLD Pharm [bldpharm.com]
- 3. Efinaconazole Impurity 23,126918-16-9-Amadis Chemical [amadischem.com]
- 4. Phenyl Perfluorobutyl Ketone|308-27-0|BenchChem [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
